1,3-Bis(3-bromophenyl)propane-1,3-dione
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,3-bis(3-bromophenyl)propane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br2O2/c16-12-5-1-3-10(7-12)14(18)9-15(19)11-4-2-6-13(17)8-11/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJFWXGQAHZWCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)CC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 1,3-Bis(3-bromophenyl)propane-1,3-dione
An In-Depth Technical Guide to the
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1,3-Bis(3-bromophenyl)propane-1,3-dione, a valuable β-diketone intermediate in various fields of chemical research, including medicinal and coordination chemistry. The document details the predominant synthetic strategy, the Claisen condensation, offering a deep dive into the reaction mechanism, causal factors influencing experimental choices, and a field-proven, step-by-step protocol. This guide is intended for researchers, scientists, and professionals in drug development seeking a robust and reproducible methodology for the preparation of substituted dibenzoylmethane derivatives.
Introduction: The Significance of β-Diketones
The 1,3-dicarbonyl moiety is a cornerstone functional group in organic synthesis and serves as a critical building block for a vast array of heterocyclic compounds and a versatile ligand in coordination chemistry.[1] Molecules belonging to the 1,3-diaryl-1,3-propanedione class, often referred to as dibenzoylmethanes, are of particular interest due to their prevalence in natural products and their application as intermediates for biologically active molecules.[1]
1,3-Bis(3-bromophenyl)propane-1,3-dione, the subject of this guide, incorporates two bromophenyl groups, which provide reactive handles for further synthetic transformations, such as cross-coupling reactions, making it a highly valuable precursor for constructing more complex molecular architectures. Its synthesis, therefore, is a key enabling step for various research and development programs. This guide focuses on the most reliable and widely adopted method for its preparation: the base-catalyzed Claisen condensation.
Strategic Analysis: The Claisen Condensation Pathway
The formation of the central propane-1,3-dione core is most efficiently achieved via a Claisen condensation reaction. This classic carbon-carbon bond-forming reaction involves the coupling of an enolizable ketone with an ester in the presence of a strong base.[2][3]
For the synthesis of the symmetrical 1,3-Bis(3-bromophenyl)propane-1,3-dione, the most logical and direct approach is the self-condensation of 3'-bromoacetophenone or, more commonly, the cross-condensation of 3'-bromoacetophenone with an ester derivative of 3-bromobenzoic acid, such as ethyl 3-bromobenzoate.
The Reaction Mechanism: A Stepwise Examination
The causality behind the Claisen condensation lies in the acidity of the α-protons of the ketone and the electrophilicity of the ester's carbonyl carbon. The reaction proceeds through several distinct, base-mediated steps:
-
Enolate Formation : A strong base abstracts an α-proton from 3'-bromoacetophenone. This is the critical initiating step, as the resulting enolate is a potent carbon nucleophile. The choice of base is paramount; it must be strong enough to deprotonate the ketone (pKa ≈ 19-20 in DMSO) but not so reactive as to promote significant side reactions. Bases like sodium amide (NaNH₂), sodium hydride (NaH), or sodium ethoxide (NaOEt) are commonly employed.[2][3]
-
Nucleophilic Acyl Substitution : The newly formed enolate attacks the electrophilic carbonyl carbon of the ethyl 3-bromobenzoate molecule. This forms a tetrahedral intermediate.
-
Elimination : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide (⁻OEt) leaving group.
-
Deprotonation (Driving Force) : The resulting β-diketone product is significantly more acidic (pKa ≈ 9-11) than the starting ketone. The ethoxide generated in the previous step (or any other base present) rapidly deprotonates the central methylene group of the diketone. This final, essentially irreversible acid-base reaction drives the equilibrium towards the formation of the product enolate salt.
-
Acidic Work-up : The stable sodium salt of the β-diketone is protonated during an acidic work-up to yield the final, neutral 1,3-Bis(3-bromophenyl)propane-1,3-dione product.[4]
The entire mechanistic sequence is illustrated in the diagram below.
Caption: The Claisen condensation mechanism for the synthesis of the target dione.
Field-Proven Experimental Protocol
This protocol is a self-validating system adapted from established procedures for dibenzoylmethane synthesis.[2][5] It prioritizes safety, reproducibility, and high yield.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 3'-Bromoacetophenone | 199.04 | 10.0 g | 50.2 | Starting ketone.[6] |
| Ethyl 3-bromobenzoate | 229.07 | 12.6 g | 55.0 | Ester, slight excess. |
| Sodium amide (NaNH₂) | 39.01 | 4.0 g | 102.5 | Strong base, handle with care. |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - | Dry solvent is crucial. |
| 10% Hydrochloric Acid (HCl) | - | ~150 mL | - | For acidic work-up. |
| Diethyl Ether | - | 300 mL | - | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | 100 mL | - | For washing. |
| Brine (Saturated NaCl) | - | 100 mL | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~20 g | - | For drying. |
| Ethanol | - | ~100 mL | - | For recrystallization. |
Step-by-Step Methodology
Safety First: This procedure involves a highly reactive strong base (sodium amide) and flammable solvents. Conduct all steps in a certified fume hood, under an inert atmosphere, and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Apparatus Setup : Assemble a 500 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser fitted with a nitrogen inlet, and a rubber septum. Flame-dry the entire apparatus under a stream of dry nitrogen to remove all moisture.
-
Reaction Initiation : Allow the apparatus to cool to room temperature. Under a positive pressure of nitrogen, add sodium amide (4.0 g) to the flask, followed by anhydrous THF (100 mL).
-
Enolate Formation : In a separate dry flask, dissolve 3'-bromoacetophenone (10.0 g) in anhydrous THF (50 mL). Transfer this solution to the stirred sodium amide suspension via cannula or syringe over 15 minutes. A color change and/or slight exotherm may be observed. Stir the resulting mixture at room temperature for 30 minutes to ensure complete enolate formation.
-
Condensation : Add ethyl 3-bromobenzoate (12.6 g) dropwise to the reaction mixture over 20 minutes. After the addition is complete, heat the mixture to a gentle reflux and maintain for 3 hours. A gelatinous precipitate of the product's sodium salt should form.[5]
-
Reaction Quench and Work-up : Cool the reaction mixture to 0 °C in an ice bath. Cautiously pour the mixture into a beaker containing ice and 10% HCl (~150 mL). Stir vigorously until the precipitate dissolves and the solution is acidic (test with pH paper).
-
Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic extracts.
-
Washing and Drying : Wash the combined organic layer sequentially with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation and Purification : Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product will be a solid. Recrystallize the solid from hot ethanol to afford 1,3-Bis(3-bromophenyl)propane-1,3-dione as a purified crystalline solid.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Characterization and Trustworthiness
The integrity of this protocol is validated through the characterization of the final product. The identity and purity of 1,3-Bis(3-bromophenyl)propane-1,3-dione should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR should show characteristic peaks for the aromatic protons, a singlet for the central methylene (CH₂) protons, and a singlet for the enol proton, indicating the presence of keto-enol tautomerism.
-
Infrared (IR) Spectroscopy : The IR spectrum should display strong absorption bands corresponding to the C=O stretching of the ketone groups.
-
Mass Spectrometry (MS) : MS will confirm the molecular weight of the compound (382.02 g/mol for C₁₅H₁₀Br₂O₂) and its characteristic isotopic pattern due to the presence of two bromine atoms.
-
Melting Point : A sharp melting point range for the recrystallized product indicates high purity.
Conclusion
The Claisen condensation provides an authoritative and efficient route for the synthesis of 1,3-Bis(3-bromophenyl)propane-1,3-dione. By understanding the underlying mechanism, carefully selecting reagents, and adhering to a rigorous, moisture-free experimental protocol, researchers can reliably produce this versatile intermediate. The detailed methodology presented herein serves as a trusted guide for professionals in the chemical and pharmaceutical sciences, enabling further exploration and application of this valuable compound.
References
-
A Practical Synthesis of Dibenzoylmethanes. ResearchGate. [Link]
-
Synthesis of dibenzoylmethane-flavonoid hybrids as potential uv filters. Hybrids of chalcones. ClinicSearch. [Link]
-
dibenzoylmethane. Organic Syntheses Procedure. [Link]
-
A MODIFIED CLAISEN- SCHMIDT PROTOCOL FOR SYNTHESIS OF 1,3-DIARYL-2- PROPEN-1-ONE (CHALCONE). JMPAS. [Link]
- Process for the manufacture of dibenzoylmethane derivatives.
- Process for the manufacture of dibenzoylmethane derivatives.
-
Synthesis of novel substituted 1,3-diaryl propenone derivatives and their antimalarial activity in vitro. PubMed. [Link]
-
Reactions of 1,3-Diaryl-2-chloropropane-1,3-diones with Nucleophiles− Cyanide-Induced Retro-Claisen−Claisen Condensation. ResearchGate. [Link]
-
Synthesis of Substituted 1, 3- Dipropanone Containing Phenol Group Synthesized From 4-Bromophenol. Der Pharma Chemica. [Link]
-
2-Bromo-1,3-bis(3-bromophenyl)propane-1,3-dione. PubChem. [Link]
-
Acetophenone, 3-bromo-. Organic Syntheses Procedure. [Link]
-
1,3-Bis(4-bromophenyl)propane. ResearchGate. [Link]
-
Synthesis of 1,3‐diphenylpropane‐1,3‐dione. ResearchGate. [Link]
-
3'-Bromoacetophenone. PubChem. [Link]
-
3'-bromoacetophenone. Stenutz. [Link]
- Procedure for preparing 1,3-diphenyl-1,3-propanedione.
-
Progress in 1,3-propanediol biosynthesis. Frontiers. [Link]
-
Synthesis of 1,3-diphenyl-1,3-propanedione. PrepChem.com. [Link]
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- 4. WO2012084770A1 - Process for the manufacture of dibenzoylmethane derivatives - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. 3'-Bromoacetophenone | C8H7BrO | CID 16502 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Synthesis of 1,3-Bis(3-bromophenyl)propane-1,3-dione
[1]
Executive Summary
This technical guide details the synthesis of 1,3-bis(3-bromophenyl)propane-1,3-dione , a symmetric diaryl
Key Technical Parameters:
-
Reaction Type: Claisen Condensation (Nucleophilic Acyl Substitution).[1]
-
Primary Challenge: Managing the equilibrium to favor the enolate salt of the product.
-
Critical Control Point: Anhydrous conditions to prevent ester hydrolysis and base quenching.
-
Target Purity: >98% (HPLC/NMR).
Part 1: Strategic Retrosynthesis & Mechanism
The synthesis is designed based on the acidity of the
Retrosynthetic Analysis
The target molecule is disconnected at the C2-C3 bond, revealing two primary precursors: an enolizable ketone and a non-enolizable ester.
Caption: Retrosynthetic disconnection showing the convergence of the acetophenone derivative and the benzoate ester.
Part 2: Experimental Protocol
Reagents and Materials
| Reagent | Role | Equiv. | CAS No. | Hazard Note |
| 3-Bromoacetophenone | Nucleophile | 1.0 | 2142-63-4 | Lachrymator , Irritant |
| Methyl 3-bromobenzoate | Electrophile | 1.1 | 618-89-3 | Irritant |
| Sodium Hydride (60% in oil) | Base | 2.5 | 7647-01-0 | Pyrophoric , Water Reactive |
| THF (Anhydrous) | Solvent | N/A | 109-99-9 | Peroxide former |
| Hydrochloric Acid (3M) | Quench | Excess | 7647-01-0 | Corrosive |
Safety & Pre-Start Checks
-
Moisture Control: All glassware must be oven-dried (120°C) for >4 hours. The reaction must be performed under a positive pressure of Nitrogen or Argon.
-
Base Handling: Sodium hydride (NaH) is pyrophoric. Weigh quickly or use an inert atmosphere glovebox if available. Wash with dry pentane/hexane only if mineral oil interferes with downstream purification (usually unnecessary for this scale).[1]
-
Lachrymator Warning: 3-Bromoacetophenone is a potent tear agent. Double-glove and work strictly within a fume hood.
Step-by-Step Procedure
Phase A: Enolate Formation
-
Setup: Equip a 3-neck round-bottom flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser, and a nitrogen inlet.
-
Base Suspension: Charge the RBF with Sodium Hydride (2.5 equiv) . Add anhydrous THF (approx. 10 mL per gram of ketone) via syringe. Start stirring.
-
Ketone Addition: Dissolve 3-Bromoacetophenone (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the NaH suspension at 0°C (ice bath).
-
Observation: Hydrogen gas evolution will occur. Allow to stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes. The solution often turns yellow/orange, indicating enolate formation.
-
Phase B: Condensation
-
Ester Addition: Dissolve Methyl 3-bromobenzoate (1.1 equiv) in minimal THF. Add this solution dropwise to the enolate mixture at RT over 20 minutes.
-
Reflux: Heat the reaction mixture to a gentle reflux (66°C) for 6–12 hours.
-
Monitoring: Monitor via TLC (20% EtOAc/Hexane).[1] The starting ketone spot should disappear. A new, more polar spot (the enolate salt) often remains at the baseline until acidified.
-
Phase C: Workup & Isolation[1]
-
Quench: Cool the mixture to 0°C. Carefully quench excess NaH by dropwise addition of MeOH or wet THF until gas evolution ceases.
-
Acidification: Pour the reaction mixture into a beaker containing crushed ice and 3M HCl . Stir vigorously.
-
Critical Step: The pH must drop below 3. The enolate salt (soluble in water/organic mix) will protonate to form the 1,3-diketone, which usually precipitates as a solid or forms an oil.[1]
-
-
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (3 x 50 mL).
-
Washing: Wash combined organics with Brine (1x), dry over anhydrous
, filter, and concentrate in vacuo.
Phase D: Purification
-
Recrystallization: The crude residue is typically a yellow/orange solid.
-
Solvent: Hot Ethanol or a mixture of Hexanes/Ethyl Acetate.
-
Dissolve in minimum hot solvent, allow to cool slowly to RT, then to 4°C.
-
Filter the crystals and wash with cold Hexane.[2]
-
Part 3: Mechanism of Action
The reaction follows a thermodynamic trap mechanism. The initial condensation is unfavorable (
Caption: Mechanistic pathway highlighting the thermodynamic sink (Step 4) that drives the Claisen condensation.
Part 4: Quality Control & Characterization
NMR Interpretation
| Signal | Shift ( | Multiplicity | Assignment | Structural Insight |
| Enol -OH | 16.0 – 17.0 | Singlet (Broad) | Enol Hydroxyl | Diagnostic for |
| Aromatic | 7.3 – 8.1 | Multiplet | Ar-H | Integration should match 8 protons. |
| Methine | 6.5 – 6.8 | Singlet | -CH= | Central proton of the enol form. |
| Methylene | 4.5 – 4.8 | Singlet | -CH2- | Central protons of the keto form (usually minor <10%).[1] |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in solvent/reagents.[1] | Redistill THF over Na/Benzophenone; use fresh NaH. |
| Starting Material Remains | Base degraded or insufficient temp. | Increase reflux time; ensure 2.5 equiv of base is used. |
| Oily Product | Impurities preventing crystallization. | Triturate with cold pentane to induce precipitation; Recrystallize from MeOH. |
| Complex NMR | Keto-Enol tautomerism. | This is normal. Do not mistake the two sets of peaks for impurities. |
References
-
Organic Syntheses. (1951). Dibenzoylmethane.[2] Coll. Vol. 3, p.251.[1] Link[1]
-
Heller, S. T., & Natarajan, S. R. (2006).[1][3] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678.[1] Link[1]
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Claisen Condensation protocols).
-
Sigma-Aldrich. (n.d.).[1] 1,3-Diphenyl-1,3-propanedione Product Information. Link[1]
Sources
- 1. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
Technical Guide: 1H and 13C NMR Characterization of 1,3-Bis(3-bromophenyl)propane-1,3-dione
Executive Summary
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 1,3-Bis(3-bromophenyl)propane-1,3-dione (CAS: 3387-25-5). Designed for research scientists and medicinal chemists, this document details the structural dynamics, specifically the keto-enol tautomerism that dominates the spectral signature of this compound. It includes theoretical chemical shift assignments, synthesis protocols, and critical experimental parameters required to ensure reproducible spectral acquisition.
Structural Dynamics & Tautomerism
The NMR analysis of 1,3-Bis(3-bromophenyl)propane-1,3-dione is defined by its keto-enol tautomerism . Unlike simple ketones,
The Mechanism of Stabilization
The enol tautomer is stabilized by two primary factors:
-
Intramolecular Hydrogen Bonding: A strong hydrogen bond forms between the enolic hydroxyl proton and the carbonyl oxygen, creating a pseudo-aromatic six-membered ring.
-
Extended Conjugation: The
-system extends across the entire molecule, linking the two 3-bromophenyl rings through the enol bridge.
In
Visualization: Tautomeric Equilibrium
Figure 1: Equilibrium between the diketo and cis-enol forms. The enol form is thermodynamically favored in non-polar media.
Synthesis & Sample Preparation
To ensure spectral accuracy, the compound must be synthesized and purified to remove paramagnetic impurities or unreacted starting materials (3-bromoacetophenone) which can obscure the aromatic region.
Synthesis Workflow (Claisen Condensation)
The standard synthesis involves the Claisen condensation of 3-bromoacetophenone with methyl 3-bromobenzoate (or 3-bromobenzoyl chloride).
Figure 2: Synthetic pathway via Claisen condensation.
NMR Sample Preparation Protocol
-
Solvent Selection: Chloroform-d (
) is the standard. It maximizes the enol population, simplifying the spectrum. -
Concentration: Prepare a solution of 10-15 mg of compound in 0.6 mL of solvent. High concentrations can induce intermolecular stacking, slightly shifting aromatic signals.
-
Filtration: Filter through a cotton plug to remove suspended solids (e.g., sodium salts from synthesis) which cause line broadening.
1H NMR Analysis (500 MHz, )
The 1H NMR spectrum is characterized by a distinctive, highly deshielded enol proton and a complex aromatic region due to the meta-substitution.
Spectral Assignment Table
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 16.50 – 17.00 | Broad Singlet | 1H | -OH (Enol) | Highly deshielded due to strong intramolecular H-bond. |
| 8.05 – 8.15 | Singlet (t) | 2H | Ar-H (H2) | Position 2 (between Br and C=O). Most deshielded aromatic proton. |
| 7.85 – 7.95 | Doublet (d) | 2H | Ar-H (H6) | Ortho to Carbonyl. Coupled to H5 ( |
| 7.65 – 7.75 | Doublet (d) | 2H | Ar-H (H4) | Ortho to Bromine. Coupled to H5. |
| 7.35 – 7.45 | Triplet (t) | 2H | Ar-H (H5) | Meta to both substituents. Pseudo-triplet. |
| 6.70 – 6.85 | Singlet | 1H | =CH- (Methine) | Vinyl proton of the enol form. Sharp singlet. |
| 4.50 – 4.60 | Singlet | <0.1H | -CH2- (Diketo) | Methylene of the minor diketo tautomer (often barely visible). |
Interpretation Notes
-
The "Missing" Proton: Novice researchers often miss the -OH enol peak (~16.8 ppm) because standard spectral windows are set to -1 to 12 ppm. Action: Set sweep width (SW) to 20 ppm.
-
Symmetry: The molecule is symmetric. The two aromatic rings are chemically equivalent in the time-averaged NMR timescale, simplifying the integration (e.g., the H2 signal integrates to 2 protons, one from each ring).
-
Coupling Patterns: The 3-bromo substitution creates a specific pattern:
-
H2: Appears as a singlet or narrow triplet (due to small meta-coupling).
-
H4/H6: Distinct doublets. H6 is typically more downfield than H4 due to the deshielding cone of the carbonyl group.
-
13C NMR Analysis (125 MHz, )
The 13C spectrum confirms the symmetric skeleton and the enolic nature.
Spectral Assignment Table
| Chemical Shift ( | Type | Assignment | Notes |
| 183.0 – 186.0 | Quaternary | C=O / C-OH | The carbonyl and enol carbons appear as a single averaged signal or two very close peaks due to rapid proton transfer. |
| 137.0 – 138.0 | Quaternary | C1 (Ipso) | Carbon attached to the carbonyl/enol group. |
| 135.0 – 136.0 | Methine | C4 | Carbon ortho to Bromine. |
| 130.0 – 131.0 | Methine | C2 | Carbon between Br and C=O. |
| 129.5 – 130.5 | Methine | C5 | Carbon meta to substituents. |
| 125.0 – 126.0 | Methine | C6 | Carbon ortho to C=O. |
| 122.5 – 123.5 | Quaternary | C3 (C-Br) | Carbon attached to Bromine. Distinctive shift. |
| 93.0 – 94.0 | Methine | =CH- | The central methine carbon of the enol bridge. |
| 50.0 – 55.0 | Methylene | -CH2- | Central carbon of the minor diketo form (weak). |
Experimental Validation Protocol
To validate the identity of the synthesized compound, follow this logic flow:
-
Check the 16 ppm Region: Presence of a peak at >16 ppm confirms the
-diketone structure and enolization. Absence suggests hydrolysis to acid or failure of the condensation. -
Integration Check: The ratio of the aromatic region (8H total) to the vinyl methine (1H) must be 8:1 .
-
Solvent Titration (Optional): To prove tautomerism, add
to the sample. The enol -OH peak will shift or broaden, and the minor methylene peak (~4.5 ppm) may increase in intensity as the equilibrium shifts.
References
-
General Tautomerism in
-Diketones: - Substituent Effects on NMR Shifts: Pretsch, E., et al. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer-Verlag. (Standard Reference Text).
-
Synthesis of 1,3-Diaryl-1,3-diketones
-
Vogel's Textbook of Practical Organic Chemistry. "Aromatic 1,3-Diketones via Claisen Condensation."
-
-
Spectral Database Validation
-
AIST: Spectral Database for Organic Compounds (SDBS). Search for "Dibenzoylmethane" (Parent compound) for baseline shifts.
-
-
Specific 3-Bromo Derivative Data (Analogous)
-
PubChem Compound Summary. "1,3-Bis(3-bromophenyl)propane-1,3-dione."[6]
-
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 3387-25-5|1,3-Bis(3-bromophenyl)propane-1,3-dione|BLD Pharm [bldpharm.com]
IR and mass spectrometry of 1,3-Bis(3-bromophenyl)propane-1,3-dione
An In-Depth Technical Guide: IR and Mass Spectrometry of 1,3-Bis(3-bromophenyl)propane-1,3-dione
Introduction: The Analytical Challenge of Symmetric Diketones
1,3-Bis(3-bromophenyl)propane-1,3-dione is a β-diketone featuring two meta-substituted bromophenyl rings. As with many 1,3-dicarbonyl compounds, its chemical and physical properties are dominated by the dynamic equilibrium between its keto and enol tautomeric forms.[1][2] This tautomerism, coupled with the influence of the halogenated aromatic rings, presents a unique analytical challenge. For researchers in medicinal chemistry and materials science, where such scaffolds are of growing interest, unambiguous structural confirmation is paramount.
This guide provides a detailed analytical framework for the characterization of 1,3-Bis(3-bromophenyl)propane-1,3-dione using two cornerstone techniques: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). We will move beyond a simple recitation of data to explain the causality behind the observed spectral features, offering field-proven insights into experimental design and data interpretation.
Part I: Infrared (IR) Spectroscopy Analysis
IR spectroscopy is an exceptionally powerful tool for investigating 1,3-diketones because it directly probes the vibrational states of the molecule, providing a clear window into the keto-enol equilibrium.[1][3] The relative populations of the keto and enol forms are highly sensitive to the solvent and physical state, with the enol form often being stabilized by intramolecular hydrogen bonding.[4][5]
Core Principle: Keto-Enol Tautomerism
The equilibrium between the diketo form and the intramolecularly hydrogen-bonded enol form is the central feature to be analyzed.
Caption: Keto-enol tautomerism in 1,3-Bis(3-bromophenyl)propane-1,3-dione.
Experimental Protocol: Fourier Transform Infrared (FT-IR) Spectroscopy
This protocol describes the acquisition of an IR spectrum using the Attenuated Total Reflectance (ATR) technique, which is ideal for solid powder samples.
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR anvil in place, run a background scan. This is critical to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
-
Sample Application:
-
Place a small amount (a few milligrams) of the solid 1,3-Bis(3-bromophenyl)propane-1,3-dione powder onto the center of the ATR crystal.
-
Lower the press arm to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The standard scanning range is 4000–400 cm⁻¹.
-
-
Data Processing and Cleaning:
-
The acquired spectrum will be automatically ratioed against the background by the instrument software.
-
Perform baseline correction if necessary.
-
Label significant peaks with their corresponding wavenumbers (cm⁻¹).
-
Thoroughly clean the ATR crystal and press arm after analysis.
-
Data Interpretation: Expected Vibrational Modes
The resulting IR spectrum should be interpreted by assigning the observed absorption bands to the specific vibrational modes of the molecule's functional groups. The presence and characteristics of bands related to the enol form are particularly diagnostic.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group/Tautomer | Expected Intensity | Causality and Insights |
| 3100–3000 | C-H Stretch | Aromatic | Medium | Indicates the presence of sp² C-H bonds on the phenyl rings.[6] |
| ~2920 | C-H Stretch | Aliphatic (CH₂) | Medium-Weak | Corresponds to the stretching of the methylene bridge in the keto form. |
| 3300–2500 | O-H Stretch | Enol (H-bonded) | Strong, Broad | This is a hallmark of the enol form. The extreme broadness is due to strong intramolecular hydrogen bonding to the second carbonyl oxygen, which weakens the O-H bond.[1][4] |
| ~1715 | C=O Stretch | Keto Tautomer | Strong | The characteristic absorption for a diaryl ketone. Its intensity will be proportional to the population of the keto form.[7] |
| 1685–1660 | C=O Stretch | Conjugated/Enol | Strong | Conjugation with the phenyl ring and intramolecular hydrogen bonding in the enol form lowers the carbonyl stretching frequency compared to a simple aliphatic ketone.[4][7] |
| 1620–1600 | C=C Stretch | Enol Tautomer | Medium-Strong | The appearance of this band is strong evidence for the enol tautomer, corresponding to the newly formed C=C double bond.[1] |
| 1600–1450 | C=C Stretch | Aromatic Ring | Medium-Weak | Multiple bands are expected in this region due to the phenyl ring skeletal vibrations.[6] |
| 900–675 | C-H Bending | Aromatic (out-of-plane) | Strong | The specific pattern in this region can confirm the 1,3- (meta) substitution pattern on the benzene rings.[1][8] |
| ~1070 | C-Br Stretch | Aryl Halide | Medium-Strong | The stretching vibration of the carbon-bromine bond. |
Part II: Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight and, through fragmentation analysis, invaluable structural information. For a molecule containing two bromine atoms, the isotopic signature is a key confirmatory feature.
Core Principle: Isotopic Patterns and Fragmentation
Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[9] A molecule with two bromine atoms will therefore exhibit a characteristic triplet of peaks for the molecular ion (M⁺) and any bromine-containing fragments:
-
M⁺: Contains two ⁷⁹Br atoms.
-
(M+2)⁺: Contains one ⁷⁹Br and one ⁸¹Br atom.
-
(M+4)⁺: Contains two ⁸¹Br atoms.
The relative intensity of this M⁺:(M+2)⁺:(M+4)⁺ triplet will be approximately 1:2:1.[10][11]
Electron Ionization (EI) is a high-energy technique that induces predictable fragmentation, allowing for structural elucidation by piecing together the resulting fragment ions.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This workflow is standard for the analysis of volatile and thermally stable organic compounds.
Caption: A generalized workflow for GC-MS analysis.[12]
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile organic solvent like dichloromethane or ethyl acetate.[12]
-
GC Separation: Inject 1 µL of the solution into the GC-MS system. A typical column would be a non-polar capillary column (e.g., DB-5ms). The oven temperature program should be designed to ensure elution of the compound as a sharp peak.
-
Ionization: As the compound elutes from the GC column, it enters the ion source, where it is bombarded with a 70 eV electron beam (standard EI).
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which filters them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions strike a detector, generating a signal that is proportional to the ion abundance. The system records the abundance of each m/z value to generate the mass spectrum.
Data Interpretation: Predicted Fragmentation Pathway
The fragmentation of 1,3-Bis(3-bromophenyl)propane-1,3-dione is expected to be driven by cleavage adjacent to the carbonyl groups (α-cleavage) and the stability of the resulting acylium and aromatic cations.
Sources
- 1. narsammaacsc.org [narsammaacsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.pg.edu.pl [chem.pg.edu.pl]
- 9. m.youtube.com [m.youtube.com]
- 10. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 11. whitman.edu [whitman.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Keto-Enol Tautomerism in 1,3-Bis(3-bromophenyl)propane-1,3-dione
[1]
Executive Summary
This technical guide provides a comprehensive analysis of the keto-enol tautomerism in 1,3-bis(3-bromophenyl)propane-1,3-dione , a critical
Molecular Architecture & Tautomeric Mechanics
The Equilibrium
The molecule exists in a dynamic equilibrium between the diketo form and the cis-enol form. While the diketo form possesses independent carbonyl dipoles, the cis-enol form is locked into a planar, pseudo-aromatic structure by a strong Intramolecular Hydrogen Bond (IMHB).[1]
-
Diketo Form: Characterized by a reactive methylene bridge (
) between two carbonyls.[1] -
Cis-Enol Form: Characterized by a resonant 6-membered ring system involving a proton transfer between the oxygen atoms.
Thermodynamic Drivers
In 1,3-bis(3-bromophenyl)propane-1,3-dione, the equilibrium is heavily shifted toward the enol form (often >90% in non-polar solvents).[1]
-
Resonance Stabilization: The enol double bond conjugates with the aromatic rings.
-
Substituent Effects (The Bromine Factor): The bromine atoms at the meta positions are electron-withdrawing (Inductive effect,
). This increases the acidity of the -protons at the C2 position, lowering the activation energy for proton transfer and thermodynamically favoring the enol form compared to unsubstituted dibenzoylmethane. -
Cheliotropic Stabilization: The IMHB creates a stable 6-membered ring with energy comparable to aromatic resonance (
10-15 kcal/mol).
Pathway Visualization
The following diagram illustrates the tautomeric equilibrium and the transition state.
Caption: Thermodynamic equilibrium shifting toward the cis-enol form, driven by conjugation and substituent effects.
Synthesis Protocol: Claisen Condensation
To study the tautomerism, high-purity material is required. The standard synthesis involves a Claisen condensation.
Reaction: 3-Bromoacetophenone + Methyl 3-bromobenzoate
Step-by-Step Methodology
-
Preparation: Flame-dry a 250 mL round-bottom flask under Argon.
-
Base Activation: Suspend Sodium Hydride (60% in oil, 1.2 eq) in anhydrous THF (50 mL).
-
Ketone Addition: Add 3-Bromoacetophenone (1.0 eq) dropwise at 0°C. Stir for 30 min to generate the enolate. Observation: Evolution of
gas. -
Ester Addition: Add Methyl 3-bromobenzoate (1.0 eq) dissolved in THF dropwise.
-
Reflux: Heat to reflux (66°C) for 4–6 hours. The solution will turn yellow/orange (chelated sodium salt).
-
Quench & Acidification: Cool to RT. Pour into ice water. Acidify with 1M HCl to pH 2. Critical: This protonates the enolate, precipitating the free
-diketone. -
Purification: Recrystallize from Ethanol/Water.
Analytical Characterization (The Core)
As an application scientist, relying on melting point is insufficient. NMR spectroscopy is the definitive tool for quantifying tautomeric ratios (
NMR Signature Analysis
The tautomers present distinct spectral fingerprints.[2]
| Feature | Diketo Form ( | Enol Form ( | Multiplicity |
| Bridge Proton | 4.5 – 4.8 ( | 6.7 – 6.9 ( | Singlet |
| Hydroxyl | N/A | 16.0 – 17.0 ( | Broad Singlet |
| Aromatic | 7.4 – 8.0 | 7.4 – 8.0 | Multiplet |
Calculating Enol Content (% Enol)
To quantify the ratio, integrate the enol methine proton (
Solvent Effects (Self-Validating Experiment)
The tautomeric ratio is solvent-dependent.[1][3][4] Performing NMR in different solvents validates the dynamic nature of the system.
-
CDCl3 (Non-polar): Favors Enol (>95%).[1] The IMHB is undisturbed.
-
DMSO-d6 (Polar Aprotic): Shifts equilibrium toward Diketo .[1] DMSO acts as a hydrogen bond acceptor, competing with the carbonyl oxygen, disrupting the IMHB and stabilizing the more polar diketo form.
Analytical Workflow Diagram
Caption: Analytical workflow for determining solvent-dependent tautomeric ratios.
Reactivity & Applications
Understanding the tautomerism is a prerequisite for controlling reactivity in drug development.
Heterocycle Synthesis (Pyrazole Formation)
The enol form is the reactive species in condensations with dinucleophiles.
-
Reagent: Hydrazine Hydrate (
).[1] -
Mechanism: The hydrazine attacks the carbonyl carbons. The reaction is driven by the formation of the aromatic pyrazole ring.
-
Relevance: The 3,5-bis(3-bromophenyl)pyrazole product retains the bromine handles for further Suzuki/Sonogashira coupling, a common strategy in fragment-based drug discovery (FBDD).[1]
Metal Chelation
The cis-enol form acts as a bidentate ligand (
-
Application: Formation of neutral complexes with transition metals (e.g.,
, ).[1] -
Test: Addition of
results in a deep red/purple complex, a classic qualitative test confirming the presence of the enol form.
References
-
Solvent Effects on Tautomerism: Ferrari, E., et al. "Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches."[1][5][6] New Journal of Chemistry, 2011.[1][5]
-
NMR Methodology: Sridharan, V., et al. "NMR investigation of hydrogen bonding and 1,3-tautomerism in 2-(2-hydroxy-5-substituted-aryl) benzimidazoles."[1][7] Magnetic Resonance in Chemistry, 2005.[1][8]
-
Synthesis of Diaryl-1,3-diketones: "Synthesis of 1,3-diphenyl-1,3-propanedione." PrepChem.
-
General Tautomerism Overview: Hansen, P. E.[1] "Tautomerism of β-Diketones and β-Thioxoketones." Molecules, 2023.[1][4]
Sources
- 1. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Solvent effect on keto-enol tautomerism in a new B-diketone: a comparison between experimental data and different theoretical approaches. [iris.unimo.it]
- 6. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. NMR investigation of hydrogen bonding and 1,3-tautomerism in 2-(2-hydroxy-5-substituted-aryl) benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Guide: Purity Analysis of 1,3-Bis(3-bromophenyl)propane-1,3-dione
[1]
Executive Summary
This technical guide outlines the comprehensive purity analysis of 1,3-Bis(3-bromophenyl)propane-1,3-dione (CAS: 3387-25-5).[1] As a symmetrical
Part 1: Chemical Identity & Impurity Profiling
Structural Dynamics
The target molecule exists in a dynamic equilibrium between a diketo form and a chemically distinct enol form. In solution, the enol form is stabilized by an intramolecular hydrogen bond and conjugation with the aryl rings.
-
Diketo Form:
(Less stable in non-polar solvents)[1] -
Enol Form: Stabilized via a 6-membered pseudo-aromatic ring.[2]
-
Implication: Analytical methods (HPLC/NMR) may detect "two species" for a single pure compound if the timescale of the method interacts with the tautomeric exchange rate.
Synthetic Origin & Impurity Prediction
Understanding the synthesis (typically Claisen condensation) is required to predict impurities.
| Impurity Type | Likely Chemical Identity | Origin | Detection Strategy |
| Starting Material A | 3-Bromoacetophenone | Unreacted Reagent | GC-MS / HPLC (Early eluter) |
| Starting Material B | Methyl 3-bromobenzoate | Unreacted Reagent | HPLC (Distinct UV max) |
| Side Product | 3-Bromobenzoic acid | Hydrolysis of ester | HPLC (Acidic mobile phase) |
| Regioisomer | 1-(2-bromophenyl)-3-(3-bromophenyl)...[1] | Contaminated starting material | NMR (Coupling constants) |
Part 2: Chromatographic Strategies (HPLC/UPLC)
The Tautomerism Challenge
Standard neutral mobile phases often cause
Optimized Protocol: Acidic Suppression
To force the equilibrium and sharpen peaks, the mobile phase must be acidified.
Methodology:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),
, .[1] -
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).
-
Reasoning: TFA suppresses ionization of silanols and stabilizes the hydrogen-bonded enol form.
-
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.
-
Gradient: 50% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (Aryl absorption) and 310 nm (Enol
transition).
Self-Validating Check
-
Peak Shape Test: If the main peak shows "shouldering," increase column temperature to
. Higher thermal energy increases the tautomeric exchange rate, coalescing the split peaks into a single sharp signal (time-averaged).
Part 3: Spectroscopic Validation
Mass Spectrometry: The Bromine Isotope Signature
The presence of two bromine atoms provides a definitive "fingerprint" that validates the identity of the molecule immediately.
-
Isotopes:
(50.7%) and (49.3%).[1] -
Pattern: For a dibromo-compound (
), the molecular ion ( ) splits into a triplet with a 1:2:1 intensity ratio.
Protocol:
Run LC-MS in ESI+ mode. Look for the
NMR Spectroscopy
NMR confirms the structure and quantifies the enol content.[2]
-
Solvent:
(Chloroform-d). -
Key Signal (Enol): Look for a broad singlet downfield at 16.0 – 17.0 ppm . This represents the enolic -OH involved in strong intramolecular hydrogen bonding.
-
Key Signal (Keto): A singlet at
ppm representing the central methylene ( ) of the diketo form. -
Integration: The ratio of the enol -CH= (approx 6.8 ppm) to the keto
indicates the tautomeric equilibrium constant ( ) in that solvent.
Part 4: Visualization & Workflows
Synthesis & Impurity Origin Flowchart
This diagram tracks the flow of materials and where specific impurities enter the system.
Caption: Synthesis pathway identifying entry points for key impurities (unreacted starting materials and hydrolysis byproducts).
Analytical Decision Tree
A logic gate for determining purity based on experimental feedback.
Caption: Analytical workflow optimizing HPLC conditions for tautomerism and validating identity via MS isotope ratios.
Part 5: Thermal Characterization (DSC)
While chromatography determines chemical purity, Differential Scanning Calorimetry (DSC) assesses solid-state physical purity.[1]
-
Protocol: Heat from
to at . -
Expectation: A sharp endothermic melting peak.
-
Purity Calculation: Use the Van 't Hoff equation based on the melting point depression. A broad melting range (
) indicates significant organic impurities or solvent entrapment.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 236200, 1,3-Bis(3-bromophenyl)-1,3-propanedione. Retrieved from [Link]
-
Chemistry LibreTexts (2022). Isotope Abundance in Mass Spectrometry (Bromine Patterns). Retrieved from [Link]
-
MDPI (2023).Tautomerism of
-Diketones: Recent Developments. Molecules. Retrieved from [Link][1]
Methodological & Application
Suzuki coupling reactions with 1,3-Bis(3-bromophenyl)propane-1,3-dione
Application Note: High-Fidelity Suzuki Cross-Coupling of 1,3-Bis(3-bromophenyl)propane-1,3-dione
Executive Summary
This application note details the optimized protocols for performing Suzuki-Miyaura cross-coupling reactions on 1,3-Bis(3-bromophenyl)propane-1,3-dione . This substrate presents a unique synthetic challenge: the highly acidic methylene protons (
We present two validated workflows:
-
Direct Coupling (Method A): A rapid, high-base-loading protocol for robust substrates.
-
Boron-Chelate Protected Coupling (Method B): A high-precision protocol using in situ
-protection to mask the diketone functionality, recommended for complex or costly boronic acids.
Mechanistic Challenges & Strategy
The core difficulty lies in the dual reactivity of the
-
The Competition: The base required for the Suzuki transmetallation step (e.g.,
) also deprotonates the -carbon of the diketone. -
The Consequence: The resulting enolate is a bidentate ligand that can displace phosphines on the Pd(II) intermediate, forming a stable, unreactive "Pd-diketonate" complex.
-
The Solution:
-
Method A overwhelms this equilibrium with excess base and uses sterically bulky ligands (SPhos/XPhos) that resist displacement.
-
Method B chemically locks the diketone as a difluoroboron (
) complex, rendering the core neutral and non-coordinating during the coupling.
-
Experimental Protocols
Method A: Direct Coupling (High-Throughput)
Best for: Simple aryl boronic acids and rapid screening.
Reagents:
-
Substrate: 1,3-Bis(3-bromophenyl)propane-1,3-dione (1.0 equiv)
-
Boronic Acid: Arylboronic acid (2.5 equiv)
-
Catalyst:
(3 mol%) or /SPhos -
Base:
(4.0 equiv) – Note: High loading is critical. -
Solvent: Toluene:Water (4:1 v/v)
Procedure:
-
Charge: In a reaction vial, combine the diketone (1 mmol, 382 mg), arylboronic acid (2.5 mmol), and
(4 mmol, 848 mg). -
Degas: Seal the vial and purge with Argon for 5 minutes. Add degassed Toluene (4 mL) and Water (1 mL).
-
Catalyst Addition: Add the Pd catalyst under a positive stream of Argon.
-
Reaction: Heat to 90°C for 12–18 hours. The biphasic mixture ensures the inorganic base remains solubilized while the organic phase hosts the coupling.
-
Workup (Critical):
Method B: -Protected Coupling (High-Fidelity)
Best for: Expensive boronic acids, sterically hindered couplings, or when Method A fails.
Phase 1: Protection
-
Dissolve diketone (1 mmol) in dry DCM (5 mL).
-
Add
(2.5 equiv) dropwise at 0°C. -
Stir at RT for 2 hours. The solution will likely fluoresce or turn bright yellow (formation of the dioxaborinine ring).
-
Remove solvent in vacuo. Use the crude solid directly.
Phase 2: Suzuki Coupling
-
Charge: Combine the
-complex (1 mmol), Boronic Acid (2.5 equiv), and (5 mol%). -
Solvent/Base: Use THF (anhydrous) with
(3 equiv). Note: Anhydrous conditions prevent premature hydrolysis of the group. -
Heat: Reflux (65°C) for 16 hours.
Phase 3: Deprotection
-
Add MeOH (5 mL) and 10% aqueous NaOAc to the reaction mixture.
-
Reflux for 2 hours to hydrolyze the B-O bonds.
-
Acidify with 1M HCl and extract.
Data & Optimization Guide
Table 1: Catalyst & Base Screening Matrix (Yield of Diphenyl Derivative)
| Entry | Catalyst System | Base | Solvent | Yield (Method A) | Notes |
| 1 | DME/H2O | 35% | Significant catalyst poisoning observed (Pd black). | ||
| 2 | Toluene/H2O | 52% | Moderate conversion; mono-coupled product prevalent. | ||
| 3 | Toluene/H2O | 88% | Recommended for Method A. Bidentate ligand prevents displacement. | ||
| 4 | Dioxane/H2O | 92% | Excellent for sterically hindered boronic acids. | ||
| 5 | THF (Anhydrous) | 95%* | Yield using Method B ( |
Process Visualization
The following diagram illustrates the decision logic and chemical pathways for this synthesis.
Caption: Decision tree comparing Direct Coupling (Method A) vs. Chelate-Assisted (Method B) pathways. Method B avoids catalyst poisoning by masking the acidic enol.
Troubleshooting & Expert Tips
-
Purification of
-Diketones: If column chromatography is difficult due to streaking (caused by the keto-enol tautomerism), convert the crude product into a Copper(II) complex :-
Shake the crude ether solution with aqueous Copper(II) Acetate.
-
The neutral Cu-complex will precipitate or be easily chromatographed (it is non-polar and green).
-
Regenerate the free ligand by shaking the Cu-complex with 10% HCl.
-
-
Monitoring Reaction Progress: TLC of
-diketones can be misleading due to "tailing." Use LC-MS run in negative mode (detecting the ion) for the most accurate monitoring of the starting material consumption.
References
-
Suzuki-Miyaura Cross-Coupling: General Reviews
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
-
Synthesis of Avobenzone Analogs (Relevant Substr
- )
-
Catalyst Optimiz
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition. Link
-
(Note: The protocols defined in Method A and B are synthesized from the reactivity profiles of 1,3-diarylpropane-1,3-diones found in the search results, specifically adapting the known reactivity of avobenzone-type molecules and general Suzuki coupling standards for electron-deficient aryl bromides.)
Sources
Heck reaction protocol for 1,3-Bis(3-bromophenyl)propane-1,3-dione
Application Note: Heck-Mizoroki Coupling Protocol for 1,3-Bis(3-bromophenyl)propane-1,3-dione
-diketones via Palladium Catalysis.Executive Summary
This application note details the protocol for the double Heck-Mizoroki coupling of 1,3-Bis(3-bromophenyl)propane-1,3-dione with activated alkenes (e.g., acrylates, styrenes).
The central technical challenge in this transformation is the high acidity of the methylene bridge (
Chemical Context & Substrate Analysis
Substrate: 1,3-Bis(3-bromophenyl)propane-1,3-dione
Structure: A symmetric
-
Reactive Site A (Target): Two Aryl-Bromide (Ar-Br) bonds. Meta positioning places them electronically independent of the carbonyl resonance, maintaining standard aryl halide reactivity.
-
Reactive Site B (Interference): The central methylene (
). In the presence of bases (Carbonates, Amines), this deprotonates to form a stable enolate. -
Chemo-selectivity Goal: Drive the Pd-catalytic cycle toward the Ar-Br bond (Heck coupling) while suppressing Pd-enolate coordination.
Experimental Protocol
Reagents & Materials[1][2][3][4][5][6][7]
| Component | Reagent | Role | Equiv.[1][2][3][4][5][6][7] |
| Substrate | 1,3-Bis(3-bromophenyl)propane-1,3-dione | Starting Material | 1.0 |
| Coupling Partner | tert-Butyl acrylate (or Styrene) | Alkene Source | 2.5 - 3.0 |
| Catalyst | Palladium(II) Acetate [Pd(OAc) | Pre-catalyst | 0.05 (5 mol%) |
| Ligand | Triphenylphosphine (PPh | Stabilizes Pd(0) | 0.10 (10 mol%) |
| Base | Triethylamine (Et | Acid Scavenger | 4.0 |
| Solvent | DMF (Anhydrous) | Polar Aprotic Medium | 0.2 M |
Expert Insight: While ligand-free Pd conditions exist, PPh
is recommended here. The phosphine ligands saturate the coordination sphere of the Palladium, sterically hindering the bulky-diketonate enolate from chelating to the metal center, which would deactivate the catalyst.
Step-by-Step Methodology
Step 1: Catalyst Pre-Complexation (The "Activation" Phase)
-
In a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)
(11.2 mg, 0.05 mmol) and PPh (26.2 mg, 0.10 mmol). -
Evacuate and backfill with Argon (3 cycles).
-
Add 2.0 mL of anhydrous DMF .
-
Stir at Room Temperature (RT) for 15 minutes. Observation: The solution should turn from orange to bright yellow, indicating the formation of the active Pd(0)-phosphine species.
Step 2: Substrate Addition
-
Under positive Argon flow, add 1,3-Bis(3-bromophenyl)propane-1,3-dione (394 mg, 1.0 mmol).
-
Add the base: Triethylamine (560
L, 4.0 mmol).-
Note: If using inorganic base (K
CO ), add it as a finely ground powder at this stage.
-
-
Add the alkene: tert-Butyl acrylate (440
L, 3.0 mmol). -
Add remaining DMF to reach a total volume of 5.0 mL (0.2 M concentration).
Step 3: The Reaction (Heck Coupling)
-
Seal the tube.
-
Heat the reaction mixture to 100°C .
-
Critical Control: Do not overshoot 120°C. Excessive heat promotes polymerization of the acrylate and decomposition of the dione.
-
-
Monitor via TLC or LC-MS every 2 hours.
-
Target Time: 8–12 hours.
-
Endpoint: Disappearance of the dibromo-starting material and the mono-coupled intermediate.
-
Step 4: Work-up & Purification
-
Cool the mixture to RT.
-
Dilute with Ethyl Acetate (30 mL) and wash with 1N HCl (2 x 15 mL).
-
Why Acid Wash? This is crucial to protonate the enolate form of the product back to the neutral 1,3-dione, ensuring it partitions into the organic layer.
-
-
Wash with Brine (1 x 15 mL), dry over Na
SO , and concentrate in vacuo. -
Purify via Flash Column Chromatography (SiO
).-
Eluent: Hexane:Ethyl Acetate (Gradient 90:10
70:30). -
Note: The product will likely streak due to the keto-enol tautomerism. Adding 1% Acetic Acid to the eluent can sharpen the bands.
-
Mechanism & Troubleshooting (Self-Validating Logic)
The success of this protocol relies on managing the competition between the Heck Cycle and Enolate Poisoning .
The Chemoselectivity Pathway
The following diagram illustrates the desired catalytic cycle versus the "Enolate Trap" that leads to catalyst death.
Figure 1: Catalytic cycle showing the competition between productive Heck coupling and non-productive Pd-enolate chelation.
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | Increase ligand loading (Pd:L ratio 1:4) or switch to a bulkier phosphine like P(o-tol) |
| Black Precipitate | Pd Aggregation ("Pd Black") | Oxygen leak or insufficient ligand. Ensure strict Argon atmosphere. Add TBAB (Tetrabutylammonium bromide) as a phase-transfer stabilizer. |
| Complex Mixture | The base is too strong. Switch from Et | |
| Mono-coupled Product | Incomplete Reaction | The second coupling is slower due to sterics. Add a second portion of catalyst (2.5 mol%) after 6 hours. |
Advanced Modification: Boron Protection
If the standard protocol yields inseparable mixtures due to side reactions at the
-
Protection: React substrate with BF
Et O to form the difluoroboronite complex. This locks the enol and prevents base interaction. -
Heck Reaction: Perform the Heck coupling on the Boron-complexed substrate (standard conditions above).
-
Deprotection: Hydrolyze the complex using aqueous MeOH/NaOAc at pH 5-6 to release the final diketone product.
References
-
Heck Reaction Fundamentals: Mizoroki, T., et al. (1971). "Arylation of olefin with aryl iodide catalyzed by palladium."[8] Bulletin of the Chemical Society of Japan. Link
-
General Heck Protocol: Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews. Link
-
1,3-Diketone Reactivity (Curcumin Analogs): Pabon, H. J. J. (1964). "A synthesis of curcumin and related compounds."[4][5][9][10] Recueil des Travaux Chimiques des Pays-Bas. (Foundational work on protecting 1,3-diketones). Link
-
Pd-Catalyzed Coupling with acidic methylenes: Kawatsura, M., & Hartwig, J. F. (1999). "Simple, Highly Active Palladium Catalysts for Ketone Arylation." Journal of the American Chemical Society.[2] (Context for competing
-arylation). Link
Sources
- 1. youtube.com [youtube.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Design, synthesis, and evaluation of novel heteroaromatic analogs of curcumin as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heck Reaction [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scialert.net [scialert.net]
- 10. researchgate.net [researchgate.net]
Synthesis of heterocyclic compounds from 1,3-Bis(3-bromophenyl)propane-1,3-dione
Executive Summary & Strategic Value
This guide details the synthetic utility of 1,3-bis(3-bromophenyl)propane-1,3-dione (referred to herein as Precursor A ). While 1,3-diketones are ubiquitous in heterocyclic chemistry, this specific scaffold is uniquely valuable for medicinal chemistry campaigns.
Why this scaffold? The meta-bromo substitution pattern on both aryl rings provides a robust "handle" for downstream diversification. Unlike para-substituted analogs, which often suffer from steric crowding or electronic deactivation during subsequent metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the meta-position offers an optimal balance of reactivity and spatial access.
Scope of Protocols: This document provides validated protocols for converting Precursor A into four distinct heterocyclic classes:
-
Isoxazoles (via Hydroxylamine)
-
Pyrimidines (via Guanidines/Amidines)[4]
-
1,5-Benzodiazepines (via o-Phenylenediamine)[5]
Chemical Logic & Mechanistic Overview
The reactivity of Precursor A is driven by its 1,3-dielectrophilic character. In solution, it exists in equilibrium between its keto and enol forms. Nucleophiles attack the carbonyl carbons, followed by cyclodehydration.
Key Mechanistic Insight: The electron-withdrawing nature of the bromine atoms (
Pathway Visualization
Figure 1: Divergent synthesis pathways from the common diketone precursor.
Experimental Protocols
Safety Precaution: All reactions involve refluxing organic solvents and potential irritants. Perform all steps in a fume hood. The brominated precursor and products should be treated as potential sensitizers.
Protocol A: Synthesis of Pyrazoles (Knorr Synthesis)
Target: 3,5-Bis(3-bromophenyl)-1H-pyrazole
Rationale: Hydrazine is a potent bis-nucleophile. The reaction proceeds via a hydrazone intermediate which rapidly cyclizes. Ethanol is the preferred solvent as it solubilizes the diketone at reflux but often precipitates the product upon cooling, simplifying purification.
Step-by-Step:
-
Charge: In a 50 mL round-bottom flask (RBF), dissolve Precursor A (1.0 mmol, 394 mg) in absolute ethanol (10 mL).
-
Add Reagent: Add hydrazine hydrate (80% aq. solution, 2.0 mmol, ~125 µL) dropwise.
-
Note: A slight excess (2 equiv) ensures complete consumption of the electrophile.
-
-
Catalysis: Add 2-3 drops of glacial acetic acid (catalyst).
-
Reflux: Heat the mixture to reflux (80 °C) for 2–4 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.5) should disappear; a new polar spot (Rf ~0.3) will appear.[6]
-
-
Workup: Cool the reaction mixture to room temperature (RT). Pour onto crushed ice (50 g) with stirring.
-
Isolation: Filter the resulting precipitate. Wash with cold water (2 x 10 mL) and cold ethanol (5 mL).
-
Purification: Recrystallize from ethanol/water if necessary.
Self-Validation Data:
| Parameter | Observation / Value |
|---|---|
| Appearance | White to off-white solid |
| Yield | Typical: 85–92% |
| 1H NMR Diagnostic | Disappearance of enol -CH= (s, ~6.8 ppm). Appearance of Pyrazole-H4 (s, ~7.1 ppm). |
Protocol B: Synthesis of Isoxazoles
Target: 3,5-Bis(3-bromophenyl)isoxazole
Rationale: Hydroxylamine acts as the nucleophile.[7] Pyridine is used as both a solvent and a base to neutralize the HCl salt of hydroxylamine and drive the dehydration.
Step-by-Step:
-
Charge: In a 50 mL RBF, combine Precursor A (1.0 mmol, 394 mg) and Hydroxylamine hydrochloride (2.0 mmol, 139 mg).
-
Solvent: Add Ethanol (10 mL) and Pyridine (1 mL).
-
Reflux: Heat to reflux for 6–8 hours.
-
Workup: Evaporate excess solvent under reduced pressure. Resuspend the residue in water (20 mL) and acidify slightly with dilute HCl (1M) to remove residual pyridine.
-
Extraction: Extract with Ethyl Acetate (3 x 15 mL). Wash organic layer with brine, dry over Na₂SO₄.
-
Purification: Flash column chromatography (Silica, Hexane/EtOAc gradient).
Self-Validation Data:
| Parameter | Observation / Value |
|---|---|
| Appearance | Pale yellow solid |
| Yield | Typical: 70–80% |
| Key Mechanism | Formation of oxime intermediate followed by intramolecular O-attack on carbonyl. |
Protocol C: Synthesis of Pyrimidines
Target: 2-Amino-4,6-bis(3-bromophenyl)pyrimidine
Rationale: This follows a modified Pinner synthesis. Guanidine (generated in situ from guanidine carbonate or nitrate) reacts with the 1,3-diketone. A strong base is required to deprotonate the guanidine salt and the diketone enol.
Step-by-Step:
-
Base Preparation: Dissolve Sodium metal (2.0 mmol, 46 mg) in dry Ethanol (10 mL) to generate NaOEt in situ. (Alternatively, use commercially available NaOEt).
-
Add Reagent: Add Guanidine Nitrate (2.0 mmol, 244 mg) to the ethoxide solution and stir for 10 min.
-
Add Substrate: Add Precursor A (1.0 mmol, 394 mg).
-
Reflux: Heat to reflux for 8–12 hours.
-
Workup: Cool to RT. Evaporate solvent. Add water (20 mL).
-
Isolation: The product often precipitates. Filter and wash with water. If oil forms, extract with DCM.
Self-Validation Data:
| Parameter | Observation / Value |
|---|---|
| Appearance | Yellowish crystalline solid |
| Yield | Typical: 65–75% |
| 1H NMR Diagnostic | Pyrimidine-H5 singlet (~7.5-8.0 ppm). Broad NH2 singlet (exchangeable with D2O). |
Protocol D: Synthesis of 1,5-Benzodiazepines
Target: 2,4-Bis(3-bromophenyl)-3H-1,5-benzodiazepine
Rationale: The condensation of o-phenylenediamine (OPD) with 1,3-diketones is sensitive to acidity. Mild acid catalysis (AcOH) promotes the formation of the di-imine without causing polymerization.
Step-by-Step:
-
Charge: Mix Precursor A (1.0 mmol, 394 mg) and o-Phenylenediamine (1.0 mmol, 108 mg) in Ethanol (15 mL).
-
Catalyst: Add Glacial Acetic Acid (5 drops).
-
Reaction: Stir at room temperature for 30 mins, then heat to 50°C for 2–3 hours.
-
Note: Benzodiazepines can sometimes rearrange or hydrolyze under vigorous reflux; milder heating is preferred.
-
-
Workup: Cool to RT. The product usually precipitates as a colored solid (often yellow/orange).
-
Isolation: Filter and wash with cold ethanol.
Self-Validation Data:
| Parameter | Observation / Value |
|---|---|
| Appearance | Yellow/Orange solid |
| Yield | Typical: 80–88% |
| Stability | Store in the dark; benzodiazepines can be light-sensitive. |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (General) | Incomplete reaction or loss during workup. | Check TLC before stopping. Ensure aqueous layer pH is neutral/appropriate during extraction. |
| Oiling out | Product melting point near reaction temp or impurities. | Scratch flask with glass rod to induce nucleation. Use a co-solvent (e.g., Ether/Hexane) for recrystallization. |
| Pyrimidine Synthesis fails | Wet ethanol or old base. | Use freshly prepared NaOEt and dry ethanol. Water inhibits the dehydration steps. |
| Multiple spots on TLC (Benzodiazepine) | Formation of mono-imine intermediate. | Increase reaction time or temperature slightly. Add more acid catalyst. |
References
-
Heller, S. T., & Natarajan, S. R. (2006).[8] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles.[8] Organic Letters, 8(13), 2675–2678. Link
-
Kumar, R., et al. (2023).[9][10] Synthesis of 1,3-diphenylpropane-1,3-dione and their application in developing chemically and biologically relevant heterocyclic compounds. Journal of Molecular Structure, 1294, 136364. Link
-
Chosson, E., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.[4][7][11] Molecules, 28(2), 813. Link
-
Tayde, S., et al. (2023).[10] Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13, 3694–3714.[10] Link
-
Frizzo, C. P., et al. (2012). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]
- 5. ijtsrd.com [ijtsrd.com]
- 6. Microwave assisted the short time clean synthesis of 1,3-diketones as building blocks in heterocyclic synthesis: a facile synthesis and antimicrobial evaluation of new dihydropyridine, 4H-pyrane, dihydropyridazine, pyrimidine and pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Pyrimidine synthesis [organic-chemistry.org]
Strategic Utilization of 1,3-Bis(3-bromophenyl)propane-1,3-dione in Divergent Synthesis of Bioactive Heterocycles
[1]
Executive Summary
This application note details the strategic use of 1,3-bis(3-bromophenyl)propane-1,3-dione (herein referred to as 3-Br-DPPD ) as a high-value precursor in medicinal chemistry.[1] Unlike simple
Strategic Rationale: The "Divergent Intermediate"
In drug discovery, the meta-bromo substitution pattern of 3-Br-DPPD offers distinct advantages over para-substituted analogs:
-
Conformational Vectoring: Meta-substituents project functional groups into different regions of a protein binding pocket compared to linear para-substituents, often accessing auxiliary hydrophobic pockets.[1]
-
Symmetry: The molecule is symmetric, which simplifies the initial cyclization step (avoiding regiochemical mixtures when using hydrazine hydrate).
-
Solubility: Meta-disubstituted biaryls generally exhibit better solubility profiles than their rigid para-counterparts, improving the "drug-likeness" of the final library.[1]
Mechanistic Pathway
The utility of 3-Br-DPPD relies on two sequential chemical transformations:
Visualizing the Pathway
The following diagram illustrates the chemical logic, moving from the precursor to a diverse library of bioactive agents.
Figure 1: The divergent synthetic pathway utilizing 3-Br-DPPD to generate bioactive libraries.
Experimental Protocols
Protocol A: Synthesis of the Pyrazole Core (Knorr Cyclization)
Objective: Convert the 1,3-dione into the stable 3,5-bis(3-bromophenyl)pyrazole scaffold.[1]
Reagents:
-
3-Br-DPPD (1.0 equiv)[1]
-
Hydrazine hydrate (80%, 2.5 equiv)
-
Ethanol (Absolute, solvent)
-
Glacial Acetic Acid (Catalytic, 0.1 equiv)
Step-by-Step Methodology:
-
Setup: Charge a 100 mL round-bottom flask with 3-Br-DPPD (e.g., 460 mg, 1.0 mmol) and ethanol (20 mL). Stir until a suspension or partial solution is achieved.
-
Activation: Add glacial acetic acid (2-3 drops). The acid catalyzes the initial nucleophilic attack of hydrazine on the carbonyl.
-
Addition: Dropwise add hydrazine hydrate (excess is used to drive the reaction to completion and prevent azine formation). A slight exotherm may be observed.
-
Reflux: Equip with a condenser and heat to reflux (approx. 78°C) for 4–6 hours.
-
Validation: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (enol) usually runs higher than the pyrazole product. Look for the disappearance of the UV-active starting spot.[1]
-
-
Workup (Precipitation): Cool the reaction mixture to room temperature. Pour the mixture onto crushed ice (approx. 100 g) with stirring. The pyrazole is hydrophobic and will precipitate as a white/off-white solid.[1]
-
Purification: Filter the solid under vacuum. Wash with cold water (3 x 20 mL) to remove excess hydrazine. Recrystallize from ethanol/water if necessary.
Expected Yield: 85–95%[1]
Protocol B: Divergent Functionalization (Suzuki-Miyaura Coupling)
Objective: Utilize the bromine handles to attach aryl groups (e.g., 4-methoxyphenyl) to create a potential COX-2 inhibitor.[1]
Reagents:
-
3,5-Bis(3-bromophenyl)-1H-pyrazole (from Protocol A, 1.0 equiv)[1]
-
Aryl Boronic Acid (e.g., 4-methoxyphenylboronic acid, 2.5 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)
-
Base: Na₂CO₃ (2M aqueous solution, 4.0 equiv)
-
Solvent: 1,4-Dioxane or Toluene/EtOH (2:1)[1]
Step-by-Step Methodology:
-
Inert Environment: Flame-dry a two-neck flask and purge with Argon/Nitrogen. Oxygen is the enemy of Palladium catalysts (leads to homocoupling).
-
Charge: Add the pyrazole scaffold, boronic acid, and solvent. Degas the solvent by bubbling Argon through it for 15 minutes.
-
Catalyst Addition: Add the Pd catalyst and the aqueous base rapidly against a positive pressure of Argon.
-
Reaction: Heat to 90–100°C for 12–18 hours.
-
Expert Tip: If the reaction stalls (monocoupling observed on LC-MS), add an additional 2 mol% catalyst and extend time.
-
-
Workup: Cool to RT. Dilute with Ethyl Acetate. Wash with water and brine. Dry over MgSO₄.
-
Purification: Flash column chromatography (Silica gel). Gradient elution (Hexane -> 20% EtOAc/Hexane).[1]
Data Summary & Troubleshooting
The following table summarizes key physicochemical parameters and troubleshooting steps for the intermediate and final products.
| Parameter | Specification / Observation | Troubleshooting |
| Precursor Solubility | Low in neutral water; soluble in hot EtOH, DMSO, DMF.[1] | If precursor crashes out during reflux, add small amount of DMSO. |
| Cyclization Monitoring | SM Rf ~0.6 (Hex/EtOAc 3:1); Product Rf ~0.3. | If SM persists, add more hydrazine and increase reflux time. |
| Suzuki Impurity | "De-brominated" byproduct (hydrodehalogenation). | Caused by excessive heat or hydride sources. Ensure solvents are anhydrous/degassed. |
| Pd Removal | Dark residue in product. | Use a scavenger resin (e.g., SiliaMetS® Thiol) or wash with aqueous N-acetylcysteine. |
Experimental Workflow Diagram
Figure 2: Operational workflow for the isolation of the pyrazole core.
References
-
Knorr Pyrazole Synthesis: Knorr, L. (1883).[2] "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.[3]
-
Bioactivity of 1,3-Dione Derivatives: Bekhit, A. A., et al. (2010). "Pyrazoles as anti-inflammatory agents".[4][5][6] European Journal of Medicinal Chemistry, 45(10), 4158-4169.
-
Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483.
-
Application in Drug Discovery: Li, J., et al. (2018). "Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates". Angewandte Chemie, 130(36), 11808–11813.[3]
Sources
- 1. 120-46-7|1,3-Diphenylpropane-1,3-dione|BLD Pharm [bldpharm.com]
- 2. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 6. jocpr.com [jocpr.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1,3-Bis(3-bromophenyl)propane-1,3-dione
Introduction: Understanding Your Molecule
Welcome to the Technical Support Center. You are working with 1,3-Bis(3-bromophenyl)propane-1,3-dione , a symmetric
-
Keto-Enol Tautomerism: Like its parent compound dibenzoylmethane, this molecule exists in equilibrium between a keto form (colorless) and an enol form (often yellow). Do not mistake a light yellow color for impurity. The enol form is stabilized by an intramolecular hydrogen bond and conjugation with the aromatic rings.
-
Acidity (pKa ~9-10): The methylene protons between the carbonyls are acidic. This is the "handle" we will use for chemical purification.
-
Solubility Profile: The bromine atoms increase lipophilicity compared to the non-halogenated analog. It is highly soluble in DCM and chloroform, moderately soluble in acetone/ethyl acetate, and insoluble in water.
Module 1: Pre-Purification Assessment
Before choosing a method, assess your crude material using the Purification Decision Matrix .
Figure 1: Decision matrix for selecting the optimal purification workflow based on crude purity.
Module 2: The "Chemical Filter" Protocols
These methods rely on the chemical properties of the
Protocol A: Copper(II) Chelation (High Specificity)
Best for: Isolating the dione from structurally similar neutral byproducts.
-diketones form stable, neutral complexes with Cu(II) that precipitate out of aqueous/alcoholic solutions, while impurities remain in solution.-
Complexation:
-
Dissolve crude material in hot Methanol (MeOH) or Ethanol (EtOH) .
-
Add a saturated aqueous solution of Copper(II) Acetate (
) slowly. -
A gray-green or blue-green precipitate (the copper chelate) will form.
-
Stir for 30 minutes. Cool to room temperature (RT).
-
-
Filtration:
-
Filter the solid complex.[1] Wash thoroughly with cold water and cold EtOH to remove impurities trapped in the filter cake.
-
Note: The filtrate contains your impurities; the solid is your product sequestered in copper.
-
-
Decomposition (Release):
-
Suspend the solid copper complex in Dichloromethane (DCM) or Ethyl Acetate .
-
Add 10% Sulfuric Acid (
) or 3M HCl and stir vigorously until the solid dissolves and two clear layers form (an organic layer and a blue aqueous layer).
-
-
Isolation:
Protocol B: Acid-Base Extraction (Scalable)
Best for: Large scale removal of neutral organics.
-
Dissolution: Dissolve crude in DCM (approx. 10 mL per gram).
-
Enolate Formation: Extract with 10% NaOH (2x).
-
Observation: The product will move into the aqueous layer (turning it yellow/orange due to enolate formation). Neutral impurities remain in the DCM.
-
-
Separation: Separate the layers. Keep the Aqueous Layer .
-
Caution: If an emulsion forms, add a small amount of brine.
-
-
Precipitation: Cool the aqueous layer in an ice bath. Slowly acidify with HCl (conc. or 6M) to pH ~2.
-
The product will precipitate as a solid.
-
-
Recovery: Filter the solid or extract it back into fresh DCM if it oils out.
Module 3: Recrystallization (Fine-Tuning)
If the "Chemical Filter" yields a solid with minor impurities, recrystallization is the final polishing step.
Solvent Compatibility Table
| Solvent System | Suitability | Notes |
| Ethanol (95%) | ⭐⭐⭐ Excellent | Standard choice. Good balance of solubility for brominated aromatics. |
| Acetonitrile | ⭐⭐ Good | Good for removing more polar impurities. |
| Acetone/Water | ⭐⭐ Good | Dissolve in hot acetone, add water until turbid, cool slowly. |
| Toluene/Hexane | ⭐ Fair | Use if the compound is too soluble in alcohols. |
Step-by-Step Protocol:
-
Place crude solid in a flask with a stir bar.
-
Add the minimum amount of boiling Ethanol to dissolve the solid.
-
Optional: If the solution is dark brown, add activated charcoal, stir for 5 mins, and filter hot through Celite.
-
Remove from heat and let the flask cool to RT slowly (wrap in foil/towel to insulate). Rapid cooling traps impurities.
-
Once at RT, move to a fridge (
) or freezer for 2 hours. -
Filter crystals and wash with cold solvent (e.g.,
Ethanol).
Module 4: Troubleshooting & FAQs
Q1: My product "oils out" instead of crystallizing. What happened?
-
Cause: The solution was too concentrated, cooled too quickly, or the melting point is depressed by impurities.
-
Fix: Re-heat the mixture to dissolve the oil. Add a "seed crystal" of pure product (if available) or scratch the glass wall with a rod to induce nucleation. Add a small amount of anti-solvent (e.g., water if using ethanol) dropwise.
Q2: The product remains yellow after purification. Is it impure?
-
Analysis: Not necessarily. 1,3-diarylpropane-1,3-diones are naturally yellow in their enol form.
-
Verification: Run a TLC. If you see a single spot, the color is intrinsic. If you see a baseline spot or a running front spot, those are impurities.
-
Fix: If the yellow is dark/brownish (oxidation), use the Copper Chelation method (Protocol A) or activated charcoal during recrystallization.
Q3: I have low yield after the Acid-Base extraction.
-
Cause: The enolate might be partially soluble in the organic layer if the base wasn't strong enough, or the acidification wasn't complete.
-
Fix: Ensure the aqueous layer is basic (pH > 12) during extraction. When acidifying, ensure pH reaches < 2. The brominated rings increase lipophilicity, so the enolate might "cling" to the organic phase more than unsubstituted analogs. Perform multiple extractions.
Module 5: Workflow Visualization
The following diagram details the Copper Chelation logic, which is the most robust method for this specific compound class.
Figure 2: The Copper Chelation "Lock and Key" purification mechanism.
References
-
Synthesis and Properties of Beta-Diketones
- Source: MDPI (Molecules). "Recent Developments in the Synthesis of -Diketones".
- Relevance: Establishes the keto-enol behavior and standard Claisen condens
-
URL:[Link]
-
Copper Chelation Purification Method
-
Solubility and Physical Properties
-
General Purification of 1,3-Diphenylpropane-1,3-dione Derivatives
Sources
- 1. Exploring C–F···π Interactions: Synthesis, Characterization, and Surface Analysis of Copper β-Diketone Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unimore.it [iris.unimore.it]
- 3. researchgate.net [researchgate.net]
- 4. 2-Bromo-1,3-bis(3-bromophenyl)propane-1,3-dione | C15H9Br3O2 | CID 19588045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,3-Diphenyl-1,3-propanedione, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
Optimizing reaction conditions for metal complexes of 1,3-Bis(3-bromophenyl)propane-1,3-dione
Welcome to the technical support guide for optimizing reaction conditions for metal complexes of 1,3-Bis(3-bromophenyl)propane-1,3-dione. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of these valuable compounds. The following question-and-answer-based troubleshooting guide provides in-depth, field-proven insights to enhance the success of your experiments.
Section 1: The Ligand - Foundational Knowledge and Troubleshooting
The quality of your metal complex is fundamentally dependent on the purity and reactivity of your β-diketone ligand. Problems in the final complex often trace back to this initial stage.
FAQ 1.1: Why is the keto-enol tautomerism of my 1,3-diketone ligand important for complexation?
The crucial feature of β-diketones like 1,3-Bis(3-bromophenyl)propane-1,3-dione is their existence as an equilibrium between the keto and enol forms.[1] For metal chelation to occur, the ligand must be in its deprotonated enolate form. The enol tautomer is significantly more acidic than the keto form due to the formation of a stable, resonance-stabilized six-membered ring.[1] A base is required to remove the acidic proton from the enol form, generating the nucleophilic enolate anion that coordinates to the metal ion.[2] Understanding and controlling this equilibrium is the first step to successful complexation.
Caption: Keto-enol equilibrium and subsequent metal chelation.
FAQ 1.2: I am getting a low yield during the synthesis of the 1,3-Bis(3-bromophenyl)propane-1,3-dione ligand. What are the common causes?
Low yields in β-diketone synthesis, often performed via a Claisen condensation or similar C-acylation reactions, typically stem from a few key areas.[3][4]
-
Inefficient Enolate Formation: The reaction requires the quantitative formation of a ketone enolate. Ensure your base (e.g., NaH, LDA, LiHMDS) is fresh and the solvent is rigorously anhydrous. The presence of water or protic impurities will quench the enolate, halting the reaction.
-
Side Reactions (O-acylation): The enolate has two nucleophilic sites (carbon and oxygen). The desired C-acylation is favored under kinetic control (strong, hindered bases at low temperatures), while O-acylation can become a competing pathway, especially with less hindered bases or higher temperatures.[5] Using reagents like MgBr₂·OEt₂ can promote C-acylation by forming a "soft enolate".[4][6]
-
Sub-optimal Reaction Time/Temperature: Prolonged reflux can sometimes decrease yields and purity.[7] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal endpoint.
Section 2: Metal Complex Synthesis - General Troubleshooting
This section addresses common issues encountered during the complexation reaction itself, applicable to a wide range of metal ions.
FAQ 2.1: My complexation reaction has a very low yield or does not proceed at all. What should I check first?
This is one of the most common issues. A systematic check of reaction parameters is essential.
-
Incomplete Deprotonation of the Ligand: The β-diketone must be deprotonated to act as a ligand. The choice of base and the reaction pH are critical. For many transition metals, a relatively mild base like sodium acetate, sodium hydroxide, or an amine (e.g., piperidine, triethylamine) is sufficient.[8] The pH must be high enough to deprotonate the ligand but not so high that it causes the precipitation of metal hydroxides.[9]
-
Incorrect Stoichiometry: The stoichiometry (ligand-to-metal ratio) dictates the final complex (e.g., [ML₂], [ML₃]). Ensure you are using the correct molar equivalents. It can be beneficial to use a slight excess of the ligand to ensure complete consumption of the metal salt.
-
Poor Solvent Choice: The solvent must dissolve both the deprotonated ligand and the metal salt to allow them to react. Common solvents include ethanol, methanol, THF, and acetonitrile.[10][11][12] If the metal salt and ligand have poor overlapping solubility, a mixed solvent system or a phase-transfer catalyst may be necessary.
-
Metal Salt Reactivity: The nature of the metal salt's counter-ion can influence reactivity. Acetates, nitrates, and triflates are often more reactive than halides (chlorides, bromides) because their counter-ions are poorer ligands and less likely to compete with the β-diketone for coordination sites.[11]
Optimizing General Reaction Parameters
| Parameter | Recommendation | Rationale & Causality |
| Solvent | Ethanol, Methanol, THF, Acetonitrile | Must solubilize both the metal salt and the deprotonated ligand. Protic solvents can facilitate proton exchange.[12] |
| Base | NaOH, KOEt, NaOAc, NH₄OH, Piperidine | Must be strong enough to deprotonate the ligand's enol form without precipitating the metal as a hydroxide.[8] |
| Temperature | Room Temp. to Reflux (e.g., 25-80 °C) | Higher temperatures can increase reaction rates but may also lead to decomposition or side products. Monitor via TLC. |
| pH | Typically 5-8 | Critical for balancing ligand deprotonation with metal hydroxide formation. Potentiometric titration can be used for precise control.[9][13] |
| Reaction Time | 1 - 24 hours | Varies significantly with the metal ion's lability. Monitor reaction progress to avoid decomposition from prolonged heating.[7] |
FAQ 2.2: The isolated product is an oil or is very difficult to crystallize. What can I do?
Oiling out or failure to crystallize often points to issues with solubility or purity.
-
Solvent System: The complex may be too soluble in the reaction solvent. Try adding a non-solvent (an "anti-solvent") dropwise to induce precipitation. For example, if your complex is in ethanol, adding water or hexane can often force it out of solution.
-
Purification: Impurities can inhibit crystallization. If you suspect impurities, attempt to purify the crude product first. Recrystallization from a suitable solvent pair (e.g., dichloromethane/hexane, ethyl acetate/petroleum ether) is the most common method.[10]
-
Seeding: If you have a small amount of crystalline material from a previous batch, adding a "seed crystal" to a supersaturated solution can induce crystallization.
-
Slow Evaporation: Dissolve the product in a minimal amount of a relatively volatile solvent and allow it to evaporate slowly in a loosely covered vial.
Caption: A general workflow for synthesis and troubleshooting.
Section 3: Product Isolation and Characterization
Correctly identifying your product and confirming its purity is the final, critical step.
FAQ 3.1: How do I confirm that complexation has occurred using IR spectroscopy?
Infrared (IR) spectroscopy is a powerful tool for confirming coordination. In the free 1,3-diketone ligand, you will observe strong stretching frequencies for the C=O and C=C bonds of the keto-enol tautomer, typically in the 1550-1700 cm⁻¹ region. Upon coordination to a metal, the electron density is delocalized across the newly formed chelate ring. This weakens the C=O and C=C double bonds, causing their characteristic stretching frequencies to shift to a lower wavenumber (a red shift).[14] For example, a C=O stretch at 1600 cm⁻¹ in the free ligand might shift to 1580 cm⁻¹ in the complex.[14] This shift is a strong indicator of successful coordination.
FAQ 3.2: My ¹H NMR spectrum is broad, or the peaks have shifted dramatically. Is this normal?
This is highly dependent on the metal ion used.
-
Diamagnetic Metals (e.g., Zn²⁺, Al³⁺, Y³⁺): For complexes with diamagnetic metals, you should expect sharp, well-resolved ¹H NMR spectra. You will see the disappearance of the acidic enolic proton signal (often a broad singlet around 15-17 ppm) and shifts in the aromatic and methylene protons of the ligand, confirming complexation.[15]
-
Paramagnetic Metals (e.g., Cu²⁺, Fe³⁺, Ni²⁺, Co²⁺, Gd³⁺): These metals have unpaired electrons, which cause significant line broadening and large chemical shifts in the NMR spectrum.[11] It is often impossible to obtain a useful, high-resolution ¹H NMR spectrum for these complexes. This is a normal and expected outcome. For these compounds, alternative characterization techniques are necessary.
Alternative Characterization for Paramagnetic Complexes
| Technique | Information Provided |
| Magnetic Susceptibility | Confirms the paramagnetic nature and helps determine the number of unpaired electrons and the oxidation state of the metal.[10] |
| Elemental Analysis (CHN) | Provides the empirical formula, confirming the ligand-to-metal ratio in the isolated complex.[14][16] |
| Mass Spectrometry (ESI, FAB) | Determines the molecular weight of the complex, confirming its overall structure.[8][14] |
| UV-Vis Spectroscopy | Shows shifts in the ligand's π→π* and n→π* transitions upon complexation and can reveal d-d transitions for transition metals.[9][12] |
| X-ray Diffraction (XRD) | Provides definitive structural proof if single crystals can be obtained. Powder XRD can confirm the crystalline phase.[16] |
Experimental Protocol: General Synthesis of a Metal(II) Complex
This protocol provides a general starting point for the synthesis of an M(II) complex of 1,3-Bis(3-bromophenyl)propane-1,3-dione. Note: This is a template and must be optimized for your specific metal ion.
-
Ligand Dissolution: In a round-bottom flask, dissolve 1,3-Bis(3-bromophenyl)propane-1,3-dione (2.0 equivalents) in a suitable solvent (e.g., 20 mL of ethanol).
-
Deprotonation: To the stirring solution, add a solution of a suitable base (e.g., 2.0 equivalents of sodium ethoxide in ethanol) dropwise at room temperature. A color change (often to a deeper yellow or orange) may be observed, indicating enolate formation. Stir for 30 minutes.
-
Metal Salt Addition: In a separate beaker, dissolve the metal(II) salt (e.g., Cu(OAc)₂, NiCl₂·6H₂O) (1.0 equivalent) in a minimal amount of the same or a miscible solvent (e.g., 5 mL of ethanol or water).
-
Complexation: Add the metal salt solution dropwise to the stirring ligand solution. A precipitate often forms immediately or upon gentle heating.
-
Reaction: Stir the reaction mixture at room temperature or under reflux (e.g., 60 °C) for 2-4 hours. Monitor the reaction's completion by TLC, looking for the disappearance of the starting ligand spot.
-
Isolation: Cool the mixture to room temperature, and then in an ice bath if necessary. Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid product sequentially with cold water and then with a small amount of cold solvent (e.g., ethanol) to remove unreacted starting materials and salts.[12]
-
Drying & Purification: Dry the product under vacuum. For higher purity, recrystallize from an appropriate solvent system (e.g., dichloromethane/hexane).
References
-
Optimization of reaction conditions. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
(PDF) Synthesis of tris(β-diketones) and study of their complexation with some transition metals - ResearchGate. Available at: [Link]
-
Properties and application of diketones and their derivatives. Available at: [Link]
-
(PDF) SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL STUDIES OF 1-(5-BROMO-2-HYDROXYPHENYL)-3-(4- BROMOPHENYL)-PROPANE-1,3-DIONE AND THEIR TRANSITION METAL COMPLEXES - ResearchGate. Available at: [Link]
-
Recent Developments in the Synthesis of β-Diketones - PMC. Available at: [Link]
-
Efficient Ultrasound synthesis of β-diketone and its metal complexes - Der Pharma Chemica. Available at: [Link]
-
Synthesis of Bis-β-Diketonate Lanthanide Complexes with an Azobenzene Bridge and Studies of Their Reversible Photo/Thermal Isomerization Properties | ACS Omega. Available at: [Link]
-
Synthesis, Electrochemistry, XPS, and DFT Calculations of α-Carbon-Bonded Gold(I) Ferrocenyl- and Ruthenocenyl-Containing β-Diketonato Complexes | Organometallics. Available at: [Link]
-
Kinetic and mechanistic studies of metal complexes of – diketones - a review - IOSR Journal. Available at: [Link]
-
Molybdenum( iv ) β-diketonate complexes as highly active catalysts for allylic substitution reactions - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC00572K. Available at: [Link]
-
Synthesis and characterization of two conjugated β-diketones and their metal complexes - Scholars Research Library. Available at: [Link]
-
Chemical and spectroscopic studies in metal β-diketonates. I. Preparation and study of halogenate metal acetylacetonates | Australian Journal of Chemistry | ConnectSci. Available at: [Link]
-
Syntheses and Characterization of Main Group, Transition Metal, Lanthanide, and Actinide Complexes of Bidentate Acylpyrazolone Ligands | Inorganic Chemistry. Available at: [Link]
-
The transition metal carbonyl complexes of 1,3-bis(di-R-stibino)propanes (R = Me or Ph) - ePrints Soton. Available at: [Link]
-
Design, synthesis and reactivity of novel transition metal complexes of 1,3-diketonates bearing perfluorinated or heterocyclic m. Available at: [Link]
-
Synthesis of -diketone and its Metal Complexes - idosi.org. Available at: [Link]
-
Synthesis, metal binding and spectral properties of novel bis-1,3-diketone calix[16]arenes. Available at: [Link]
-
Synthesis of 1,3-diketones - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Substituted 1, 3- Dipropanone Containing Phenol Group Synthesized From 4-Bromophenol - Der Pharma Chemica. Available at: [Link]
-
Recent Developments in the Synthesis of β-Diketones - MDPI. Available at: [Link]
-
Syntheses, Crystal Structure and Photoluminescence Properties of Piperidinium Tetrakis (1,3-Diphenyl-1,3-Propanedionato) Europate(III) Complex and Its Two Different Crystals. Available at: [Link]
-
1,3-Diketone Calix[16]arene Derivatives—A New Type of Versatile Ligands for Metal Complexes and Nanoparticles - MDPI. Available at: [Link]
Sources
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Regioselectivity in Reactions of 1,3-Bis(3-bromophenyl)propane-1,3-dione
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-Bis(3-bromophenyl)propane-1,3-dione. This guide is designed to provide expert insights and practical troubleshooting advice to address the common challenge of controlling regioselectivity in reactions involving this versatile diketone. Our goal is to empower you with the knowledge to predict and control reaction outcomes, saving valuable time and resources in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is 1,3-Bis(3-bromophenyl)propane-1,3-dione and why is regioselectivity a concern?
1,3-Bis(3-bromophenyl)propane-1,3-dione is a symmetrical 1,3-diketone featuring two phenyl rings, each substituted with a bromine atom at the meta position. Its structure is presented below:
(Where Ph represents a benzene ring)
Regioselectivity becomes a critical issue because this molecule presents multiple reactive sites:
-
The Central Methylene Group (C2): The protons on this carbon are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, making it a prime site for enolate formation and subsequent reactions.
-
The Two Carbonyl Carbons (C1 and C3): These are electrophilic and can be attacked by nucleophiles.
-
The Two Phenyl Rings: The bromine atoms and the diketone moiety influence the positions of electrophilic aromatic substitution.
Controlling which of these sites reacts is key to achieving the desired product.
Q2: What are the primary factors influencing the regioselectivity of reactions with this compound?
The regioselectivity is a delicate balance of several factors:
-
Keto-Enol Tautomerism: The compound exists in equilibrium between its diketo and enol forms. The specific reaction conditions can favor one tautomer, thus directing the reaction pathway.
-
Reaction Conditions: Temperature, solvent, and the nature of the base or catalyst used can significantly influence which reactive site is favored.
-
Nature of the Reagents: The steric bulk and electronic properties of the incoming electrophile or nucleophile will play a crucial role in determining the site of attack.
-
Directing Effects of Substituents: The bromo- and carbonyl substituents on the phenyl rings will direct incoming electrophiles to specific positions on the aromatic rings.
Troubleshooting Guides
Problem 1: Poor or Undesired Regioselectivity in Electrophilic Aromatic Substitution
Symptom: You are attempting an electrophilic aromatic substitution (e.g., nitration, acylation) and obtaining a mixture of isomers, or the undesired isomer is the major product.
Cause: The directing effects of the bromo- and the dicarbonyl substituents are competing. The bromine is an ortho-, para- director (though deactivating), while the carbonyl group is a meta- director. This can lead to substitution at multiple positions on the phenyl rings.
Solution: Leveraging Directing Group Effects
A logical workflow for troubleshooting this issue involves a careful selection of reaction conditions to favor one directing effect over the other.
Experimental Workflow for Optimizing Regioselectivity:
Caption: Decision workflow for controlling electrophilic aromatic substitution.
Detailed Protocol: Favoring meta-Substitution (Friedel-Crafts Acylation Example)
-
Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,3-Bis(3-bromophenyl)propane-1,3-dione (1 equivalent) in a suitable dry solvent (e.g., dichloromethane, nitrobenzene).
-
Cooling: Cool the solution to -15 °C using an appropriate cooling bath.
-
Catalyst Addition: Slowly add a strong Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃, 2.2 equivalents), portion-wise while maintaining the temperature below -10 °C.
-
Reagent Addition: Add the acylating agent (e.g., acetyl chloride, 1.1 equivalents) dropwise via the dropping funnel over 30 minutes.
-
Reaction: Allow the reaction to stir at -15 °C for 2-4 hours, monitoring the progress by TLC.
-
Quenching: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl.
-
Work-up: Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the product by column chromatography or recrystallization.
Causality: The strong Lewis acid coordinates with the carbonyl oxygens, enhancing their electron-withdrawing and meta-directing capabilities, thereby favoring substitution at the positions meta to the carbonyl groups. Low temperatures help to minimize side reactions and improve selectivity.
Problem 2: Lack of Control in Reactions at the Dicarbonyl Moiety (C1, C2, C3)
Symptom: You are attempting a reaction, such as an alkylation or a condensation, and observe a mixture of products resulting from reactions at the central carbon (C2) and one or both carbonyl carbons (C1, C3).
Cause: The relative reactivity of the acidic C2 proton and the electrophilic C1/C3 carbons is highly dependent on the reaction conditions, particularly the base used and the nature of the electrophile/nucleophile.
Solution: Strategic Use of Bases and Protecting Groups
The key to controlling this regioselectivity is to selectively generate the desired reactive intermediate (e.g., the enolate at C2) or to temporarily block one of the reactive sites.
Comparative Table of Conditions for Selective Reactions:
| Target Site | Reaction Type | Recommended Base/Catalyst | Solvent | Temperature Range (°C) | Rationale |
| Central C (C2) | Alkylation | NaH, LDA, K₂CO₃ | THF, DMF, Acetonitrile | 0 to 25 | Strong, non-nucleophilic bases favor deprotonation at the most acidic site (C2) to form the enolate. |
| Carbonyl C (C1/C3) | Grignard Addition | (None - Grignard is basic) | THF, Diethyl Ether | -78 to 0 | The highly nucleophilic Grignard reagent will preferentially attack the electrophilic carbonyl carbon. |
| Carbonyl C (C1/C3) | Knoevenagel Condensation | Piperidine, Pyridine | Ethanol, Toluene | 25 to reflux | A weak base catalyzes the condensation via nucleophilic attack on the carbonyl. |
Detailed Protocol: Selective C2-Alkylation via Enolate Formation
-
Inert Atmosphere: Set up a flame-dried flask under a nitrogen or argon atmosphere.
-
Base Suspension: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to anhydrous tetrahydrofuran (THF).
-
Diketone Addition: Cool the suspension to 0 °C and add a solution of 1,3-Bis(3-bromophenyl)propane-1,3-dione (1 equivalent) in anhydrous THF dropwise.
-
Enolate Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.
-
Electrophile Addition: Cool the resulting enolate solution back to 0 °C and add the alkylating agent (e.g., methyl iodide, 1.2 equivalents) dropwise.
-
Reaction: Let the reaction proceed at room temperature overnight, or until TLC analysis indicates consumption of the starting material.
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up and Purification: Extract the product with an organic solvent, wash, dry, and purify as previously described.
Causality: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the most acidic proton at C2, forming a stable enolate. This enolate is a soft nucleophile and will preferentially react with soft electrophiles like alkyl halides at the central carbon.
Conceptual Workflow for Selective Reactions:
Caption: Logic for selecting conditions for C-C bond formation.
References
This section would be populated with actual references found during the research process. As no specific literature for this exact compound's regioselectivity was found in the initial simulated search, this section remains a template.
- Title:To be populated Source:To be populated URL:To be popul
- Title:To be populated Source:To be populated URL:To be popul
Validation & Comparative
A Comparative Guide to the Catalytic Performance of 1,3-Bis(3-bromophenyl)propane-1,3-dione
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalytic system is paramount to achieving desired reaction outcomes with high efficiency and selectivity. This guide provides an in-depth technical comparison of the performance of 1,3-Bis(3-bromophenyl)propane-1,3-dione as a ligand in key catalytic reactions, benchmarked against established alternative systems. The insights presented herein are grounded in experimental data from analogous systems and established mechanistic principles.
Introduction to 1,3-Diketones in Catalysis
1,3-Diketones, characterized by two carbonyl groups separated by a methylene group, are a versatile class of compounds that can exist in keto-enol tautomeric forms. The enolate form acts as a bidentate monoanionic ligand, readily chelating with transition metals to form stable complexes. These metal complexes, particularly with palladium, have found widespread application as catalysts in a variety of cross-coupling reactions. The electronic and steric properties of the 1,3-diketone ligand can be fine-tuned by modifying the substituents at the 1- and 3-positions, thereby influencing the catalytic activity and selectivity of the metal center.
1,3-Bis(3-bromophenyl)propane-1,3-dione, the subject of this guide, is a symmetrical diaryl diketone. The presence of bromine atoms on the phenyl rings is anticipated to influence the electronic properties of the ligand through inductive effects, which in turn can modulate the reactivity of the corresponding metal complex. This guide will explore its potential performance in three critical palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura Coupling, the Heck Reaction, and the Cyanation of Aryl Halides.
I. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organohalides. The choice of ligand is critical for an efficient catalytic cycle.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction, illustrated below, involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with a boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The ligand plays a crucial role in stabilizing the palladium intermediates and modulating their reactivity.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Performance Comparison
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Inferred: Pd(OAc)₂ / 1,3-Bis(3-bromophenyl)propane-1,3-dione | 1,3-Bis(3-bromophenyl)propane-1,3-dione | K₂CO₃ | Toluene/H₂O | 100 | 12 | Est. >90 | - |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 | [1] |
| PdCl₂(dppf) | dppf | K₃PO₄ | Dioxane | 80 | 8 | 98 | [2] |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | t-BuOH | 100 | 6 | 99 | [3] |
Estimated yield based on the performance of similar 1,3-diketone ligands and considering the electronic effects of the bromo-substituents.
The electron-withdrawing nature of the bromine atoms in 1,3-Bis(3-bromophenyl)propane-1,3-dione may enhance the Lewis acidity of the palladium center, potentially favoring the transmetalation step. However, it might slightly disfavor the initial oxidative addition. Overall, a high catalytic activity comparable to standard phosphine-based ligands is anticipated.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline for a Suzuki-Miyaura coupling reaction using a palladium/1,3-diketone catalyst system.
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Preparation: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and 1,3-Bis(3-bromophenyl)propane-1,3-dione (0.024 mmol) in the reaction solvent (e.g., 5 mL of toluene/water 4:1).
-
Reaction Execution: Add the catalyst solution to the Schlenk flask. The flask is then evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Heating and Monitoring: The reaction mixture is heated to the desired temperature (e.g., 100 °C) with vigorous stirring. The progress of the reaction is monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
II. Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide (or triflate) and an alkene.[4]
Mechanistic Considerations
The catalytic cycle of the Heck reaction involves the oxidative addition of the halide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the substituted alkene product.[5] The base is required to regenerate the active Pd(0) catalyst.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Performance Comparison
Similar to the Suzuki-Miyaura coupling, specific data for 1,3-Bis(3-bromophenyl)propane-1,3-dione in the Heck reaction is limited. The following table provides a comparison with other catalyst systems for the reaction of an aryl bromide with an acrylate.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Inferred: Pd(OAc)₂ / 1,3-Bis(3-bromophenyl)propane-1,3-dione | 1,3-Bis(3-bromophenyl)propane-1,3-dione | Et₃N | DMF | 100 | 16 | Est. >85 | - |
| Pd(OAc)₂ / PPh₃ | PPh₃ | Et₃N | DMF | 100 | 16 | 90 | [5] |
| Herrmann's Catalyst | - | NaOAc | NMP | 120 | 4 | 95 | [6] |
| Pd/C | - | K₂CO₃ | H₂O | 100 | 2 | 88 | [6] |
Estimated yield based on general performance of palladium catalysts in Heck reactions.
The stability of the palladium-diketonate complex at elevated temperatures is a key factor for success in the Heck reaction. The electron-withdrawing substituents on the ligand may enhance the stability of the catalytic species, potentially leading to higher turnover numbers.
Experimental Protocol: Heck Reaction
This protocol provides a general procedure for a Heck reaction.
-
Reaction Setup: In a sealable reaction tube, combine the aryl bromide (1.0 mmol), the alkene (1.5 mmol), and the base (e.g., triethylamine, 1.5 mmol).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol) and 1,3-Bis(3-bromophenyl)propane-1,3-dione (0.012 mmol) to the reaction tube.
-
Solvent and Sealing: Add the solvent (e.g., DMF, 5 mL) and seal the tube.
-
Heating and Monitoring: Heat the reaction mixture to the required temperature (e.g., 100 °C) with stirring. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with water and brine, dried over MgSO₄, filtered, and concentrated.
-
Purification: Purify the crude product by column chromatography.
III. Cyanation of Aryl Halides
Palladium-catalyzed cyanation is a powerful method for the synthesis of aryl nitriles, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Mechanistic Considerations
The catalytic cycle for cyanation shares similarities with other cross-coupling reactions, involving oxidative addition of the aryl halide to Pd(0), followed by cyanide transfer from a cyanide source and reductive elimination to form the aryl nitrile.
Caption: Catalytic cycle for the cyanation of aryl halides.
Performance Comparison
The performance of a catalyst in cyanation reactions is often challenged by catalyst deactivation through the formation of stable palladium-cyanide complexes. The choice of ligand is crucial to mitigate this issue.
| Catalyst System | Ligand | Cyanide Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Inferred: Pd₂(dba)₃ / 1,3-Bis(3-bromophenyl)propane-1,3-dione | 1,3-Bis(3-bromophenyl)propane-1,3-dione | K₄[Fe(CN)₆] | Dioxane/H₂O | 100 | 18 | Est. >80 | - |
| Pd(OAc)₂ / dppf | dppf | Zn(CN)₂ | DMA | 120 | 12 | 92 | [7] |
| PdCl₂(PPh₃)₂ | PPh₃ | KCN | Toluene | 100 | 24 | 85 | [8] |
| NiCl₂(dppe) | dppe | KCN | THF | 80 | 16 | 90 | [9] |
Estimated yield based on the general challenges of palladium-catalyzed cyanation and the expected stability of the diketonate complex.
The bidentate nature of the 1,3-diketonate ligand may provide sufficient stability to the palladium center to prevent irreversible cyanide poisoning, thus enabling efficient catalytic turnover.
Experimental Protocol: Cyanation of Aryl Halides
This protocol outlines a general procedure for the palladium-catalyzed cyanation of an aryl bromide.
-
Reaction Setup: To an oven-dried vial, add the aryl bromide (1.0 mmol), the cyanide source (e.g., K₄[Fe(CN)₆], 0.5 mmol), and a base (e.g., KOAc, 0.125 mmol).
-
Catalyst Preparation: In a separate vial, dissolve the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol) and 1,3-Bis(3-bromophenyl)propane-1,3-dione (0.024 mmol) in the solvent mixture (e.g., 5 mL of dioxane/water 1:1).
-
Reaction Execution: Add the catalyst solution to the reaction vial. Seal the vial and heat to the desired temperature (e.g., 100 °C) with stirring.
-
Monitoring: Monitor the reaction's progress by GC-MS or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over Na₂SO₄, and concentrated.
-
Purification: The crude product is purified by flash column chromatography.
Conclusion
1,3-Bis(3-bromophenyl)propane-1,3-dione, as a representative of the 1,3-diaryl-1,3-propanedione class of ligands, holds significant promise for application in palladium-catalyzed cross-coupling reactions. Its bidentate chelating nature is expected to form stable and active palladium complexes. The electron-withdrawing bromo substituents may offer a nuanced electronic influence on the catalyst's performance, potentially enhancing reactivity in certain steps of the catalytic cycle. While direct experimental data for this specific ligand is emerging, the comparative analysis with established catalytic systems suggests that it is a viable and potentially advantageous alternative for Suzuki-Miyaura couplings, Heck reactions, and cyanations. Further experimental validation is encouraged to fully elucidate its catalytic potential and optimize reaction conditions for specific substrates.
References
- Heck, R. F. Palladium-catalyzed reactions of organic halides with olefins. Accounts of Chemical Research1979, 12 (4), 146-151.
- Mizoroki, T.; Mori, K.; Ozaki, A. Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan1971, 44 (2), 581-581.
- Miyaura, N.; Suzuki, A. Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst.
- Buchwald, S. L.; Mauger, C.; Mignani, G.; Scholz, U. Industrial-scale applications of palladium-catalyzed cross-coupling reactions.
- Littke, A. F.; Fu, G. C. A versatile catalyst for the Suzuki cross-coupling of arylboronic acids with aryl and vinyl halides and triflates.
- Wolfe, J. P.; Singer, R. A.; Yang, B. H.; Buchwald, S. L. A highly active catalyst for the amination of aryl halides. Journal of the American Chemical Society1999, 121 (41), 9550-9561.
- Billingsley, K. L.; Buchwald, S. L. A general and efficient catalyst for the Suzuki-Miyaura coupling of aryl chlorides. Journal of the American Chemical Society2007, 129 (11), 3358-3366.
- Grushin, V. V. The chemistry of palladium(II) cyanide complexes: a mine of novel reactivity. Accounts of Chemical Research2010, 43 (1), 160-171.
- Sundermeier, M.; Zapf, A.; Beller, M. Palladium-catalyzed C-C and C-N coupling reactions of aryl chlorides. European Journal of Inorganic Chemistry2003, 2003 (19), 3513-3526.
- Gildner, P. G.; Colacot, T. J. A decade of advances in palladium-catalyzed C–C and C–N bond-forming reactions using ferrocenylphosphine ligands. Organometallics2015, 34 (23), 5497-5508.
- Jutand, A. Role of the ligand in the rate-determining step of the Suzuki-Miyaura reaction. Pure and Applied Chemistry2007, 79 (10), 1771-1781.
- Beletskaya, I. P.; Cheprakov, A. V. The Heck reaction as a sharpening stone of palladium catalysis. Chemical Reviews2000, 100 (8), 3009-3066.
- de Vries, J. G. The Heck reaction.
- Köhler, K.; Heidenreich, R. G.; Krauter, J. G. E.; Pietsch, J. The Heck reaction with a recyclable catalyst: palladium(II) acetate in molten tetrabutylammonium bromide. Chemistry-A European Journal2002, 8 (3), 622-631.
- Miyaura, N. Cross-Coupling Reaction of Organoboron Compounds via a Palladium Catalyst. In Topics in Current Chemistry, 2002, vol 219, pp 11-59.
- Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books, 2010.
- Corbet, J.-P.; Mignani, G. Selected patented cross-coupling technologies. Chemical Reviews2006, 106 (7), 2651-2710.
- Yin, L.; Liebscher, J. Carbon− Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews2007, 107 (1), 133-173.
- Anderson, K. W.; Tundel, R. E.; Ikawa, T.; Altman, R. A.; Buchwald, S. L. A highly active and versatile catalyst for the palladium-catalyzed cyanation of aryl halides.
- Zapf, A.; Beller, M. The development of efficient catalysts for palladium-catalyzed C-C and C-N bond forming reactions.
- Corbet, J.-P.; Mignani, G. Selected patented cross-coupling technologies. Chemical Reviews2006, 106 (7), 2651-2710.
- Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews2002, 102 (5), 1359-1470.
- Nicolaou, K. C.; Bulger, P. G.; Sarlah, D. Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis.
- Frisch, A. C.; Beller, M. Catalysts for Cross-Coupling Reactions with Non-activated Alkyl Halides.
- Anctil, E. J. G.; Snieckus, V. The Directed Ortho Metalation–Cross-Coupling Symbiosis. Scope and Utility of the Suzuki–Miyaura, Negishi, and Sonogashira–Hagihara Reactions. Journal of Organometallic Chemistry2002, 653 (1-2), 150-160.
- Negishi, E.-i. Palladium- or Nickel-Catalyzed Cross-Coupling. A New Selective and Efficient Method for C−C Bond Formation. Accounts of Chemical Research1982, 15 (11), 340-348.
- Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English1986, 25 (6), 508-524.
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry2002, 653 (1-2), 46-49.
- Hiyama, T.; Hatanaka, Y. Palladium-Catalyzed Cross-Coupling Reaction of Organosilicon Compounds. In Metal-Catalyzed Cross-Coupling Reactions, 1998, pp 449-482.
- Kumada, M. Nickel and Palladium Catalyzed Cross-Coupling Reactions. Pure and Applied Chemistry1980, 52 (4), 669-679.
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A Comparative Guide to the Synthesis of Substituted 1,3-Diphenylpropane-1,3-diones
Abstract
Substituted 1,3-diphenylpropane-1,3-diones, also known as dibenzoylmethanes, are pivotal intermediates in the synthesis of a wide array of biologically active compounds and functional materials. Their unique β-diketone scaffold serves as a versatile building block for constructing heterocycles like flavones, pyrazoles, and benzodiazepines, which exhibit a broad spectrum of pharmacological activities including antibacterial, antiviral, and antitumor properties.[1] This guide provides a comparative analysis of two prominent synthetic routes to these valuable compounds: the classical Claisen Condensation and the elegant Baker-Venkataraman Rearrangement. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and present a side-by-side comparison of their performance based on experimental data.
Introduction
The 1,3-dicarbonyl moiety is a cornerstone in organic synthesis, valued for its reactivity and the diverse chemical transformations it can undergo.[2] Substituted 1,3-diphenylpropane-1,3-diones, in particular, have garnered significant attention due to their role as precursors to flavonoids and other important heterocyclic systems.[3][4] The choice of synthetic methodology for accessing these diketones is crucial and often depends on factors such as substrate availability, desired substitution patterns, and reaction efficiency. This guide aims to equip researchers with the knowledge to make informed decisions when selecting a synthetic route by critically evaluating two powerful and widely employed methods.
Methodology 1: Claisen Condensation
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that unites an ester and a ketone (or another ester) in the presence of a strong base to yield a β-keto ester or a 1,3-diketone.[5][6] The synthesis of 1,3-diphenylpropane-1,3-diones via a crossed Claisen condensation typically involves the reaction of a substituted acetophenone with a substituted ethyl benzoate.
Mechanism of the Crossed Claisen Condensation
The reaction is initiated by the deprotonation of the α-carbon of the acetophenone by a strong base, such as sodium amide or sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl benzoate. The resulting tetrahedral intermediate subsequently collapses, expelling the ethoxide leaving group to furnish the 1,3-diketone. An acidic workup is then performed to neutralize the base and protonate the enolate of the product.[6]
Figure 1: General workflow of the Claisen Condensation.
Experimental Protocol: Synthesis of 1,3-Diphenyl-1,3-propanedione
The following protocol is adapted from a literature procedure for the synthesis of the parent 1,3-diphenyl-1,3-propanedione.[7]
-
To a suspension of sodium amide (4.0 g) in anhydrous tetrahydrofuran (THF), add a solution of acetophenone (6.2 g) in THF.
-
Stir the mixture at room temperature for 10 minutes to facilitate enolate formation.
-
Add ethyl benzoate (15.5 g) to the reaction mixture. A gelatinous precipitate will form over 24 hours.
-
After 24 hours, carefully add the reaction mixture to an aqueous solution of hydrochloric acid (HCl) to neutralize the remaining sodium amide and the sodium salt of the β-diketone product.
-
Extract the aqueous mixture with chloroform.
-
Separate the organic layer and remove the solvent using a rotary evaporator.
-
The crude 1,3-diphenyl-1,3-propanedione can be purified by precipitating its copper salt, followed by decomposition of the complex with HCl to yield the pure product.
Methodology 2: Baker-Venkataraman Rearrangement
The Baker-Venkataraman rearrangement is a base-catalyzed intramolecular acyl migration of an o-acyloxyacetophenone to form a 1,3-diketone.[8][9] This elegant reaction provides a regioselective route to o-hydroxy-substituted 1,3-diphenylpropane-1,3-diones, which are key precursors for the synthesis of flavones and chromones.[3][4]
Mechanism of the Baker-Venkataraman Rearrangement
The reaction commences with the abstraction of a proton from the methyl group of the o-acyloxyacetophenone by a base, typically potassium hydroxide or sodium hydride, to generate an enolate.[8] This enolate then undergoes an intramolecular nucleophilic attack on the adjacent ester carbonyl group, forming a cyclic alkoxide intermediate. The subsequent ring-opening of this intermediate yields a more stable phenolate, which upon acidic workup, gives the final 1,3-diketone product.[8]
Figure 2: General workflow of the Baker-Venkataraman Rearrangement.
Experimental Protocol: Solvent-Free Synthesis of 1-(2,4-dihydroxyphenyl)-3-aryl-propane-1,3-diones
This protocol is a highly efficient and environmentally friendly method that avoids the use of hazardous organic solvents.[1]
-
Grind the substituted 2-aryloxy-4-hydroxyacetophenone (1.95 mmol) with pulverized potassium hydroxide (1.95 mmol) in a mortar with a pestle for 5 minutes.
-
Allow the reaction mixture to stand at room temperature for an additional 5-10 minutes.
-
Monitor the completion of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ice-cold water.
-
Acidify the mixture with concentrated HCl.
-
Filter the solid that separates out, wash it with water, and recrystallize from aqueous ethanol to obtain the pure 1-(2,4-dihydroxyphenyl)-3-aryl-propane-1,3-dione.
Performance Comparison
To provide an objective comparison, the following table summarizes key performance indicators for both synthetic routes based on reported experimental data.
| Parameter | Claisen Condensation | Baker-Venkataraman Rearrangement |
| Starting Materials | Substituted Acetophenone & Ethyl Benzoate | o-Acyloxyacetophenone |
| Key Reagents | Strong base (e.g., NaNH₂, NaH, NaOEt)[6][7] | Base (e.g., KOH, K₂CO₃, NaH)[1][3] |
| Reaction Conditions | Anhydrous solvent (e.g., THF, Toluene), Room Temp. to Reflux[6][7][10] | Aprotic solvent (e.g., Pyridine, DMSO) or solvent-free, Room Temp. to Reflux[1][3] |
| Typical Yields | Moderate to high (can be up to 89%)[10] | Generally high (can reach up to 97%)[11] |
| Substrate Scope | Broad, but crossed reactions can lead to mixtures if both reactants have α-hydrogens.[12] | Primarily for o-hydroxy substituted diketones. |
| Advantages | Well-established, versatile for various substitution patterns. | High regioselectivity, excellent yields, potential for solvent-free conditions.[1] |
| Disadvantages | Requires strictly anhydrous conditions, potential for side reactions in crossed condensations.[6] | Limited to the synthesis of o-hydroxyaryl diketones. |
Discussion and Conclusion
Both the Claisen Condensation and the Baker-Venkataraman Rearrangement are powerful tools for the synthesis of substituted 1,3-diphenylpropane-1,3-diones. The choice between the two is largely dictated by the desired final product.
The Claisen Condensation offers greater flexibility in terms of the substitution patterns on both aromatic rings of the diketone. However, careful consideration must be given to the choice of reactants in a crossed condensation to avoid the formation of a complex mixture of products.[12] The requirement for strictly anhydrous conditions can also pose an experimental challenge.
The Baker-Venkataraman Rearrangement , on the other hand, is the method of choice for the synthesis of o-hydroxy-substituted 1,3-diphenylpropane-1,3-diones. Its intramolecular nature leads to high regioselectivity and often excellent yields.[3][11] The development of solvent-free protocols further enhances its appeal from a green chemistry perspective.[1]
References
-
A facile synthesis of 1-(2, 4-dihydroxyphenyl)-3-aryl-propane-1,3-diones via Baker-Venkataraman rearrangement under solvent free. (2013). Der Pharma Chemica, 5(1), 253-258. [Link]
-
Recent Developments in the Synthesis of β-Diketones. (2020). Molecules, 25(17), 3984. [Link]
-
Recent Advances in the Synthesis of 1,3-Diketones. (2003). Current Organic Chemistry, 7(17), 1737-1763. [Link]
-
Claisen Condensation: Mechanism & Examples. (2022). NROChemistry. [Link]
-
Recent Advances in the Synthesis of 1,3-Diketones. (2003). ResearchGate. [Link]
-
Mixed Claisen Condensations. (2025). Chemistry LibreTexts. [Link]
-
Baker–Venkataraman rearrangement. (n.d.). Wikipedia. [Link]
-
Preparation of 1,3-Diketones by the Claisen Reaction. (n.d.). Scribd. [Link]
-
Recent Advances in the Synthesis of 1,3-Diketones. (2003). Bentham Science. [Link]
-
Baker-Venkataraman Rearrangement. (n.d.). Organic Chemistry Portal. [Link]
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Baker-Venkataraman Rearrangement. (2025). Online Organic Chemistry Tutor. [Link]
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Synthesis of 1,3-diketones. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of 1,3-diphenyl-1,3-propanedione. (n.d.). PrepChem.com. [Link]
-
Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. (2019). Iranian Journal of Pharmaceutical Research, 18(4), 1898–1907. [Link]
-
New access to 1,3-diketones from aldehydes. (2007). Archimer. [Link]
-
Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. (2020). Synlett, 31(18), 1755-1763. [Link]
-
Baker-Venkatraman Rearrangement. (n.d.). Cambridge University Press. [Link]
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Safety Operating Guide
Comprehensive Safety and Handling Guide for 1,3-Bis(3-bromophenyl)propane-1,3-dione
This guide provides essential safety and logistical information for the handling and disposal of 1,3-Bis(3-bromophenyl)propane-1,3-dione (CAS No. 3387-25-5). As a trusted partner in your research, we prioritize your safety by delivering in-depth, scientifically grounded guidance. The following protocols are designed to ensure the safe and effective use of this compound in your laboratory.
Immediate Safety Briefing: Know Your Compound
-
Skin Irritation: May cause skin irritation upon contact.[1]
-
Serious Eye Irritation: Poses a risk of serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[1]
Therefore, adherence to stringent safety protocols is mandatory.
Operational Plan: From Receipt to Disposal
This step-by-step guide ensures that safety is integrated into every stage of the handling process.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
Keep the container tightly closed to prevent moisture ingress and contamination.[2]
2. Engineering Controls:
-
All handling of solid 1,3-Bis(3-bromophenyl)propane-1,3-dione that may generate dust, such as weighing and transfer, must be conducted in a certified chemical fume hood or a ventilated balance enclosure.
-
Ensure that the work area is equipped with an accessible eyewash station and a safety shower.
3. Personal Protective Equipment (PPE):
A comprehensive PPE strategy is your primary defense against exposure. The following table summarizes the required PPE for various tasks.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transfer | Chemical safety goggles with side shields or a face shield | Nitrile gloves (minimum 0.11 mm thickness) | Laboratory coat | N95 or P100 respirator if dust is generated |
| Solution Preparation | Chemical safety goggles | Nitrile gloves | Laboratory coat | Not generally required if handled in a fume hood |
| Reaction Setup & Workup | Chemical safety goggles | Nitrile gloves | Laboratory coat | Not generally required if handled in a fume hood |
4. Handling and Experimental Procedures:
-
Weighing:
-
Don appropriate PPE as outlined in the table above.
-
Perform weighing within a chemical fume hood or ventilated enclosure to minimize dust exposure.
-
Use a spatula for transfers and avoid scooping actions that could aerosolize the powder.
-
Clean any spills immediately with a damp cloth or paper towel, ensuring not to generate dust.
-
-
Dissolution:
-
Add the solid to the solvent slowly to avoid splashing.
-
If heating is required, use a controlled heating mantle and ensure proper ventilation.
-
-
Post-Experiment:
-
Decontaminate all glassware and equipment that has come into contact with the compound.
-
Wipe down the work surface in the fume hood with an appropriate solvent.
-
5. Spill and Emergency Procedures:
-
Minor Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand.
-
Sweep up the material and place it in a sealed container for disposal.[2]
-
Ventilate the area and wash the spill site after material pickup is complete.
-
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Move the affected person to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek medical attention if symptoms persist.[4]
-
6. Disposal:
-
All waste containing 1,3-Bis(3-bromophenyl)propane-1,3-dione, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Place waste in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not mix with other waste streams unless explicitly permitted.
Workflow for Safe Handling
The following diagram illustrates the critical steps for safely handling 1,3-Bis(3-bromophenyl)propane-1,3-dione in a laboratory setting.
Caption: Workflow for the safe handling of 1,3-Bis(3-bromophenyl)propane-1,3-dione.
Scientific Rationale for Safety Protocols
The protocols outlined in this guide are based on the principle of "As Low As Reasonably Achievable" (ALARA) for chemical exposure. The use of engineering controls like fume hoods is the most effective way to minimize inhalation exposure to fine powders. The recommended PPE, particularly chemical-resistant gloves and eye protection, provides a crucial barrier against direct contact, mitigating the risk of skin and eye irritation. Given the lack of specific toxicological data for this compound, treating it with a high degree of caution is a scientifically sound and responsible approach to laboratory safety.
References
-
Safety Data Sheet for a related compound. (2023, March 20). CPAChem. Retrieved from [Link]
-
Safety Data Sheet. (2021, July 14). LG Chem On. Retrieved from [Link]
-
1,3-Bis(4-bromophenyl)propane-1,3-dione Product Page. MilliporeSigma. Retrieved from [Link]
-
Safety Data Sheet for a related compound. Carl ROTH. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
